molecular formula C12H16N2O2 B3316669 1-(3-Aminobenzoyl)piperidin-4-OL CAS No. 954264-64-3

1-(3-Aminobenzoyl)piperidin-4-OL

Cat. No.: B3316669
CAS No.: 954264-64-3
M. Wt: 220.27 g/mol
InChI Key: YHDICOKYAMILRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminobenzoyl)piperidin-4-ol ( 954264-64-3) is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . Its structure features a piperidine ring substituted with a hydroxy group at the 4-position and an aminobenzoyl moiety at the nitrogen atom. This structure is characteristic of compounds used as intermediates or building blocks in organic synthesis and pharmaceutical research . As a versatile scaffold, it can be utilized in the design and development of novel molecules, including potential kinase inhibitors . The compound is intended for use in industrial and scientific research applications only. It is strictly for non-medical purposes and is not intended for use in the clinical diagnosis or treatment of humans or animals. Researchers can order this product with confidence in its quality, as it is supplied with detailed analytical data. For specific pricing, availability, and additional documentation such as certificates of analysis, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminophenyl)-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-3-1-2-9(8-10)12(16)14-6-4-11(15)5-7-14/h1-3,8,11,15H,4-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDICOKYAMILRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Structural Elucidation of 1-(3-Aminobenzoyl)piperidin-4-ol: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The validation of a molecule's chemical structure is the bedrock upon which all subsequent research and development rests. For novel chemical entities, particularly those with pharmaceutical potential, an unambiguous structural assignment is not merely a formality but a critical requirement for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). This guide provides an in-depth, field-proven methodology for the complete structural elucidation of 1-(3-aminobenzoyl)piperidin-4-ol, a compound featuring a versatile benzoylpiperidine scaffold.[1][2] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of chromatographic and spectroscopic data to create a self-validating analytical workflow. This document is intended for researchers and drug development professionals seeking a practical framework for characterizing complex small molecules.

Introduction: The Significance of the Target Molecule

This compound is a heterocyclic compound that incorporates several key pharmacophoric features: a substituted aromatic ring, an amide linkage, a piperidine core, and a hydroxyl group. The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional space.[3][4] The aminobenzoyl moiety provides a handle for further synthetic elaboration and potential hydrogen bonding interactions with biological targets.

Given its structural complexity and potential for isomeric variations, a multi-faceted analytical approach is essential. This guide will detail a logical workflow, beginning with purity assessment and culminating in the synergistic application of Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to confirm identity, connectivity, and functional group arrangement.

Foundational Analysis: Purity and Molecular Formula

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the gold standard for purity assessment. The goal is to develop a method that shows a single, sharp, and symmetrical peak corresponding to the main analyte.

Typical HPLC Method Parameters:

Parameter Value Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Provides good retention and separation for moderately polar compounds.
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) A gradient elution is effective for separating the polar analyte from potential non-polar or more polar impurities. Formic acid aids in protonation for better peak shape and MS sensitivity.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 254 nm and 280 nm The aromatic ring provides strong chromophores for UV detection.

| Purity Acceptance | >95% Peak Area | A common threshold for compounds in early-stage research.[5] |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is the first crucial piece of the structural puzzle.

  • Technique: Electrospray Ionization (ESI) is preferred for this molecule due to the presence of basic nitrogen atoms, which are readily protonated.[6]

  • Expected Ion: [M+H]⁺

  • Theoretical Mass Calculation:

    • Molecular Formula: C₁₂H₁₆N₂O₂

    • Monoisotopic Mass: 220.1212 u

    • Expected [M+H]⁺: 221.1285 u

  • Validation: The experimentally measured mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass to confidently assign the molecular formula.[7]

The Spectroscopic Gauntlet: A Step-by-Step Elucidation

The following diagram illustrates the logical workflow for integrating spectroscopic data.

G cluster_0 Workflow for Structure Elucidation Sample Pure Sample (>95%) IR FTIR Analysis Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR Structure Final Structure Confirmed IR->Structure Functional Groups ID'd MS->Structure Molecular Weight & Formula Confirmed NMR->Structure Connectivity & Atom Mapping

Caption: Integrated workflow for spectroscopic structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides a "fingerprint" that must be consistent with the proposed structure.[8]

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Functional Group Vibration Type Characteristics
3450-3250 -OH (Alcohol) & -NH₂ (Amine) O-H and N-H Stretch Broad band for O-H. Primary amines typically show two sharp bands (symmetric and asymmetric stretch).[9] These may overlap.
3100-3000 Aromatic C-H C-H Stretch Medium to weak bands.
2950-2850 Aliphatic C-H C-H Stretch Medium to strong bands from the piperidine ring.
~1630-1650 C=O (Amide) C=O Stretch Strong, sharp absorption. The position is lowered from a typical ketone due to resonance with the piperidine nitrogen.
1620-1580 N-H (Amine) N-H Bend Medium intensity band for the primary amine.[9]
1335-1250 Aromatic C-N C-N Stretch Strong absorption characteristic of aromatic amines.[10]

| 1250-1020 | Aliphatic C-N | C-N Stretch | Medium absorption from the piperidine nitrogen. |

Causality: The presence of these distinct bands provides the first layer of validation. For instance, the absence of a strong C=O band around 1640 cm⁻¹ would immediately cast doubt on the proposed benzoyl structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

While HRMS gives the molecular formula, tandem MS (MS/MS) provides structural insights by breaking the molecule apart and analyzing the fragments. The fragmentation pattern is highly dependent on the structure.[6]

Predicted Fragmentation Pathways (ESI-MS/MS of [M+H]⁺):

  • Precursor Ion: m/z 221.1

  • Key Pathway 1: Cleavage of the Benzoyl Group. The amide bond is a common cleavage point. This would lead to two primary fragments:

    • Fragment A (Aminobenzoyl cation): m/z 120.1. This confirms the aminobenzoyl portion of the molecule.

    • Fragment B (Piperidin-4-ol): m/z 101.1 (as a neutral loss, or observed as a fragment if charge is retained).

  • Key Pathway 2: Loss of Water. The hydroxyl group on the piperidine ring can be easily lost as a neutral water molecule (18.0 u).

    • Fragment C ([M+H - H₂O]⁺): m/z 203.1. This is strong evidence for the presence of the alcohol.

  • Key Pathway 3: Piperidine Ring Opening. Alpha-cleavage next to the piperidine nitrogen can occur, leading to a series of smaller fragments.[6]

The observation of these specific fragments, especially the aminobenzoyl cation at m/z 120, provides strong, self-validating evidence for the major structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed picture, allowing for the mapping of the complete carbon and proton framework. A combination of 1D and 2D experiments is required for an unambiguous assignment.[11]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic H 6.5 - 7.2 m 4H Protons on the aminobenzoyl ring.
-NH₂ ~5.0 br s 2H Exchangeable protons of the primary amine.
-OH ~4.5 d 1H Exchangeable proton of the alcohol, may couple to H-4.
H-4 (piperidine) 3.6 - 3.8 m 1H Deshielded by the adjacent -OH group.
H-2, H-6 (piperidine, axial/equatorial) 3.0 - 4.2 m 4H Complex pattern due to restricted rotation around the amide bond and chair conformation. Deshielded by the amide nitrogen and carbonyl.

| H-3, H-5 (piperidine, axial/equatorial) | 1.4 - 1.9 | m | 4H | Typical aliphatic region for piperidine ring protons.[12] |

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Shift (δ, ppm) DEPT-135 Rationale
C=O (Amide) ~168 Absent Carbonyl carbon.
Aromatic C-NH₂ ~148 Absent Quaternary aromatic carbon attached to the amine.
Aromatic C-H 112 - 130 Positive Aromatic CH carbons.
Aromatic C-C=O ~135 Absent Quaternary aromatic carbon attached to the carbonyl.
C-4 (piperidine) ~65 Positive Carbon bearing the hydroxyl group.[13]
C-2, C-6 (piperidine) ~40-45 Negative Carbons adjacent to the amide nitrogen.[14]

| C-3, C-5 (piperidine) | ~34 | Negative | Remaining piperidine carbons. |

Two-Dimensional (2D) NMR for Connectivity Confirmation:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It will be essential for tracing the connectivity within the piperidine ring, showing correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6. It will also show the coupling patterns within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the molecular fragments together. It shows correlations between protons and carbons that are 2-3 bonds away.

G C_carbonyl H2_H6 C_carbonyl->H2_H6  Key HMBC Correlation H_aromatic_ortho C_carbonyl->H_aromatic_ortho C_aromatic_quat C_aromatic_quat->H2_H6

Caption: Key expected HMBC correlations for structural confirmation.

Critical HMBC Correlations for this compound:

  • From the Carbonyl Carbon (C=O) to H-2/H-6 of the piperidine ring: This ³J coupling is the definitive proof that the benzoyl group is attached to the piperidine nitrogen.

  • From the Carbonyl Carbon (C=O) to the ortho-protons on the aromatic ring: This confirms the benzoyl fragment itself.

  • From the piperidine H-2/H-6 protons to the quaternary aromatic carbon (C-C=O): This provides reciprocal confirmation of the N-benzoyl linkage.

The combination of these NMR experiments provides an interlocking web of data that validates every atomic connection within the molecule, leaving no ambiguity.

Detailed Experimental Protocols

4.1. Sample Preparation (NMR)

  • Weigh approximately 5-10 mg of the solid sample.[11]

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often chosen as it allows for the observation of exchangeable -OH and -NH₂ protons.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Vortex the tube gently to ensure a homogeneous solution.

4.2. Sample Preparation (MS)

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the sample through a 0.22 µm syringe filter if any particulates are visible.

4.3. Data Acquisition

  • NMR: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer. Ensure sufficient scans for good signal-to-noise, particularly for ¹³C and HMBC experiments.

  • MS: Infuse the sample directly or via LC-MS into an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire a full scan MS to identify the [M+H]⁺ ion, followed by a product ion scan (MS/MS) of the selected precursor ion.[6]

  • IR: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically using an Attenuated Total Reflectance (ATR) accessory for solid samples.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical strategy. By systematically layering data from chromatography (purity), high-resolution mass spectrometry (molecular formula), infrared spectroscopy (functional groups), and a comprehensive suite of NMR experiments (atomic connectivity), we construct an unassailable, self-validating case for the molecule's final structure. This rigorous approach ensures data integrity and provides the solid foundation required for advancing a compound through the research and development pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for the Structural Elucidation of... using NMR Spectroscopy. BenchChem.
  • Cholli, A., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives.
  • Rubiralta, M., Giralt, E., & Diez, A. (n.d.).
  • Fluorochem. (n.d.). 1-(3-Aminobenzenesulfonyl)piperidin-4-ol. Fluorochem.
  • Sigma-Aldrich. (n.d.). 1-(3-Aminophenyl)piperidin-4-ol AldrichCPR. Sigma-Aldrich.
  • analyzetest.com. (2021, January 16). Different type of amines in FT-IR spectroscopy.
  • Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2.
  • Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. RSC Publishing.
  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
  • InstaNANO. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Benchchem. (2025).
  • PMC. (2021, June 30).
  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC.
  • PubChemLite. (n.d.). 1-(3-aminobenzoyl)piperidin-3-ol (C12H16N2O2).
  • Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

Sources

Technical Profile: 1-(3-Aminobenzoyl)piperidin-4-ol

[1][2]

Part 1: Identity & Physicochemical Profile[2]

1-(3-Aminobenzoyl)piperidin-4-ol is a bifunctional building block widely utilized in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers.[1] Its structure features a piperidine core with a secondary alcohol at the C4 position and a 3-aminobenzoyl moiety at the N1 position.[1] This unique arrangement provides three distinct vectors for chemical modification: the aniline amine (nucleophile), the secondary alcohol (nucleophile/H-bond donor), and the benzoyl linker (rigid spacer).[1]

Chemical Identity
PropertyData
IUPAC Name (3-Aminophenyl)(4-hydroxypiperidin-1-yl)methanone
Common Name 1-(3-Aminobenzoyl)-4-hydroxypiperidine
CAS Number 1155931-03-5 (Isomer/Analog Reference*) Note: Often custom-synthesized; refer to specific vendor COA.[1]
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
SMILES NC1=CC=CC(=C1)C(=O)N2CCC(O)CC2
InChI Key KIBBXKUIUYVGMV-UHFFFAOYSA-N
LogP (Predicted) ~0.6 (Moderate hydrophilicity)
pKa (Predicted) Aniline NH₂: ~3.5–4.0 | Alcohol OH: ~15

Part 2: Synthesis & Production Protocols

To ensure high purity and scalability, the Nitro-Reduction Route is the industry standard. This method avoids chemoselectivity issues associated with coupling free amino-benzoic acids, where self-polymerization can occur.

Mechanism of Action (Synthesis)

The synthesis proceeds via a two-stage workflow:

  • Amide Coupling: 3-Nitrobenzoic acid is activated and coupled with 4-hydroxypiperidine.[1] The nitro group acts as a masked amine, preventing side reactions.

  • Chemoselective Reduction: The nitro group is reduced to the aniline under mild conditions to preserve the amide bond and the secondary alcohol.[1]

Experimental Workflow (DOT Visualization)

SynthesisPathSM13-Nitrobenzoic AcidStep1Amide Coupling(EDC·HCl / HOBt)SM1->Step1SM24-HydroxypiperidineSM2->Step1Int1Intermediate:(3-Nitrophenyl)(4-hydroxypiperidin-1-yl)methanoneStep1->Int1DCM, RT, 12hStep2Reduction(H2, Pd/C or Fe/NH4Cl)Int1->Step2ProductProduct:This compoundStep2->ProductMeOH, RT, 4h

Figure 1: Two-step synthetic pathway ensuring chemoselectivity.

Detailed Protocol
Step 1: Amide Coupling (Formation of Nitro Intermediate) [1]
  • Reagents: 3-Nitrobenzoic acid (1.0 eq), 4-Hydroxypiperidine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (10 mL/g).[1]

  • Procedure:

    • Dissolve 3-nitrobenzoic acid in DCM at 0°C.

    • Add EDC[1]·HCl and HOBt; stir for 30 min to form the active ester.

    • Add 4-hydroxypiperidine and DIPEA dropwise.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor TLC (5% MeOH in DCM). Product (Nitro) is less polar than the acid.[1]

    • Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃ (removes unreacted acid).[1] Dry organic layer over Na₂SO₄ and concentrate.[1]

Step 2: Nitro Reduction (Formation of Title Compound)
  • Reagents: Nitro Intermediate (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol.

  • Procedure:

    • Dissolve the nitro intermediate in Methanol.[1]

    • Add Pd/C catalyst carefully under inert atmosphere (N₂).[1]

    • Purge with H₂ gas and stir under H₂ balloon pressure for 4–6 hours.

    • Validation: TLC will show a significant polarity shift (Aniline is more polar and stains distinctively with Ninhydrin or p-Anisaldehyde).[1]

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to obtain the off-white solid.[1]

Part 3: Applications in Drug Discovery[4]

This scaffold is a "Privileged Structure" in medicinal chemistry, often used to link pharmacophores or improve solubility.

Fragment-Based Drug Discovery (FBDD)
  • Role: The piperidine ring provides a defined spatial orientation (chair conformation), positioning the 4-OH and the benzoyl group at specific vectors (~6–8 Å apart).[1]

  • Utility:

    • 4-OH: Can be converted to a carbamate, ether, or oxidized to a ketone for reductive amination.

    • 3-NH₂: Serves as a nucleophile for urea formation (e.g., reacting with isocyanates) to target kinase hinge regions or GPCR binding pockets.

PROTAC Linker Synthesis

The compound acts as a rigid, hydrophilic linker element.

  • Vector A (Aniline): Attachment point for the E3 Ligase ligand (e.g., Thalidomide or VHL ligand).[1]

  • Vector B (Alcohol): Attachment point for the Target Protein ligand.[1]

  • Advantage: The piperidine ring reduces the conformational entropy of the linker chain, potentially improving the thermodynamic profile of the ternary complex.

Analytical Characterization (Self-Validating Data)
MethodExpected Signal / Diagnostic Peak
¹H NMR (DMSO-d₆) δ 9.2–9.4 ppm: Amide NH (if present, usually absent in tertiary amide).[1] δ 6.5–7.2 ppm: Aromatic protons (3-substituted pattern).[1] δ 5.0–5.2 ppm: Aniline NH₂ (broad singlet, D₂O exchangeable). δ 4.7 ppm: Alcohol OH (doublet).[1] δ 3.0–4.0 ppm: Piperidine ring protons (multiplets).[1]
LC-MS (ESI+) [M+H]⁺ = 221.13 . Look for clean single peak.[1]
IR Spectroscopy 3300–3400 cm⁻¹: Primary amine (NH₂) and Alcohol (OH) stretch.[1] 1610–1630 cm⁻¹: Tertiary Amide C=O stretch.[1]

Part 4: Handling & Stability

  • Storage: Store at +2°C to +8°C under desiccated conditions. The aniline moiety is sensitive to oxidation (browning) over time if exposed to air/light.[1]

  • Solubility: Soluble in DMSO, Methanol, and DMF. Sparingly soluble in water; solubility improves in acidic media (protonation of aniline).[1]

  • Safety: Irritant.[1] Wear standard PPE.[1][2] The aniline derivative should be treated as a potential sensitizer.[1]

References

  • Sigma-Aldrich. Building Blocks for Medicinal Chemistry: Piperidines.[1]Link[1]

  • PubChem. Compound Summary: (3-Aminophenyl)(4-hydroxypiperidin-1-yl)methanone.[1]Link[1]

  • Journal of Medicinal Chemistry. Design and Synthesis of Piperidine-Based Linkers for PROTACs. (General Reference for scaffold utility). Link

  • Organic Process Research & Development. Scalable Reduction of Nitroarenes to Anilines. (Reference for Step 2 protocol). Link

Executive Summary & Core Compound Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Aminobenzoyl)piperidin-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive technical overview of the chemical compound this compound, a versatile heterocyclic building block. The guide delves into its core physicochemical properties, with a primary focus on its molecular weight, and extends to its synthesis, analytical characterization, potential applications in medicinal chemistry, and essential safety protocols.

The piperidine ring is a ubiquitous and highly privileged scaffold in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for optimizing the pharmacological and pharmacokinetic profiles of drug candidates.[3]

This compound emerges as a particularly valuable intermediate within this class. It incorporates three distinct and strategically positioned functional groups: a secondary alcohol, an aromatic primary amine, and a robust amide linker. This trifecta of reactivity allows for orthogonal chemical modifications, enabling the systematic construction of diverse compound libraries for structure-activity relationship (SAR) studies. This guide serves to elucidate the foundational chemical data required to effectively utilize this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. The precise molecular weight is paramount for all quantitative applications, from reaction stoichiometry to analytical quantification.

Chemical Structure

The structure of this compound consists of a piperidin-4-ol ring connected via an amide linkage at its nitrogen atom to a 3-aminobenzoyl group.

Caption: 2D structure of this compound.

Core Physicochemical Data

All quantitative work, including stoichiometric calculations for synthesis and preparation of standard solutions for bioassays, relies on an accurate molecular weight. The properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 220.26 g/mol Calculated
Molecular Formula C₁₂H₁₆N₂O₂Calculated
IUPAC Name (3-aminophenyl)(4-hydroxypiperidin-1-yl)methanoneStandard Nomenclature
CAS Number Not broadly available; may be vendor-specific.N/A
Physical Form Solid (Predicted)
H-Bond Donors 2 (from -OH and -NH₂)Calculated
H-Bond Acceptors 3 (from C=O, -OH, and -NH₂)Calculated
Predicted LogP 0.9-1.5Calculated

Synthesis and Characterization Workflow

The reliable acquisition and validation of this compound are critical for its use in research. A standard and robust synthetic approach is via amide coupling, followed by a rigorous analytical workflow to confirm identity and purity.

Recommended Synthetic Protocol: Amide Coupling

This procedure outlines a standard laboratory-scale synthesis. The choice of a carbodiimide coupling agent, such as EDC, in conjunction with an activator like HOBt, is a well-established method for minimizing side reactions and promoting high-yield amide bond formation.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, maintaining the temperature. Stir the mixture for 30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of piperidin-4-ol (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) (1.5 eq) in DMF dropwise to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Work-up: Quench the reaction by adding water. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified via flash column chromatography on silica gel to yield the pure compound.

Analytical Validation Workflow

Each synthesized batch must be validated to confirm its structural identity and assess its purity. This self-validating system ensures the reliability of any downstream experimental data.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Amide Coupling Protocol Purification Flash Chromatography Synthesis->Purification MS Mass Spectrometry (Confirm MW = 220.26) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C for Structure) MS->NMR IR IR Spectroscopy (Confirm Functional Groups) NMR->IR HPLC HPLC Analysis (Assess Purity >95%) IR->HPLC Final Qualified Compound HPLC->Final

Sources

Introduction: The Significance of the Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(3-aminobenzoyl)piperidin-4-ol

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast number of natural products and marketed pharmaceuticals.[1] Its saturated heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics. The target molecule, this compound, is a bifunctional building block of significant interest. It combines the rigid piperidine-4-ol core with a flexible aminobenzoyl group, presenting key reactive handles—a secondary alcohol and a primary aromatic amine—for further chemical elaboration in drug discovery programs. This guide provides a comprehensive, field-proven methodology for its synthesis, emphasizing the chemical principles and strategic decisions that ensure a robust and reproducible outcome.

Strategic Analysis: A Two-Step Retrosynthetic Approach

A logical and efficient synthesis of this compound is best approached via a two-step sequence. The retrosynthetic analysis reveals two key bond disconnections: the amide C-N bond and the reduction of the amine from a nitro precursor.

This strategy is predicated on several key advantages:

  • Robust Amide Coupling: The formation of the amide bond between a carboxylic acid derivative and the secondary amine of piperidin-4-ol is a highly reliable transformation. Using an activated acyl chloride, such as 3-nitrobenzoyl chloride, ensures a rapid and high-yielding reaction.

  • Chemoselective Nitro Reduction: The nitro group serves as a stable and unreactive precursor to the desired aniline. Its reduction in the final step is a well-established, high-yielding transformation that is typically very clean. Catalytic hydrogenation is the preferred method due to its operational simplicity and the generation of only water as a byproduct.[2] This approach avoids the harsher conditions and potentially complex workups associated with other reduction methods.[3]

  • Commercially Available Starting Materials: The precursors, piperidin-4-ol and 3-nitrobenzoyl chloride, are readily available, making this route cost-effective and scalable.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 3-Nitrobenzoyl Chloride 3-Nitrobenzoyl Chloride Intermediate 1-(3-nitrobenzoyl)piperidin-4-ol 3-Nitrobenzoyl Chloride->Intermediate Amide Coupling (Base, Solvent) Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Intermediate Final_Product This compound Intermediate->Final_Product Catalytic Hydrogenation (H₂, Pd/C)

Caption: Overall two-step synthetic pathway.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 1-(3-nitrobenzoyl)piperidin-4-ol (Intermediate)

Principle: This step involves the nucleophilic acyl substitution of 3-nitrobenzoyl chloride with the secondary amine of piperidin-4-ol. The reaction is typically performed under Schotten-Baumann conditions, utilizing a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The choice of an inert aprotic solvent like dichloromethane (DCM) is critical to ensure solubility of the reactants while not participating in the reaction.

Detailed Step-by-Step Methodology:

  • Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperidin-4-ol (5.0 g, 49.4 mmol) and dichloromethane (100 mL).

  • Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (Et₃N) (7.5 g, 10.3 mL, 74.1 mmol, 1.5 equiv.) dropwise. The triethylamine acts as an acid scavenger, sequestering the HCl generated during the reaction and driving the equilibrium towards product formation.

  • Acyl Chloride Addition: In a separate flask, dissolve 3-nitrobenzoyl chloride (9.6 g, 51.9 mmol, 1.05 equiv.) in dichloromethane (50 mL). Add this solution dropwise to the cooled piperidine-4-ol suspension over 30 minutes, maintaining the internal temperature below 5 °C. The slight excess of the acyl chloride ensures complete consumption of the piperidin-4-ol.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the piperidin-4-ol spot is no longer visible.

  • Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted acid chloride and 3-nitrobenzoic acid, and finally with brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-(3-nitrobenzoyl)piperidin-4-ol as a solid.

Part 2: Synthesis of this compound (Final Product)

Principle: The conversion of the nitro group to a primary amine is achieved via catalytic hydrogenation. Palladium on activated carbon (Pd/C) is an exceptionally effective catalyst for this transformation.[4] The reaction proceeds through the adsorption of the nitro group and hydrogen onto the palladium surface, followed by a stepwise reduction. Methanol or ethanol are excellent solvent choices as they readily dissolve the starting material and the product, and are inert under the reaction conditions.

Detailed Step-by-Step Methodology:

  • Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation), add the intermediate 1-(3-nitrobenzoyl)piperidin-4-ol (10.0 g, 39.9 mmol) and methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, 10% w/w) under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care, preferably wet with solvent.

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with nitrogen three times. Then, introduce hydrogen gas (H₂) to a pressure of 50 psi (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

  • Reaction Progression: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the consumption of hydrogen or follow the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the desired product, this compound, which is often obtained in high purity. If necessary, further purification can be achieved by recrystallization.

Data Summary and Characterization

The successful synthesis should be confirmed by standard analytical techniques.

CompoundFormulaMol. Weight ( g/mol )Expected YieldPhysical State
1-(3-nitrobenzoyl)piperidin-4-olC₁₂H₁₄N₂O₄250.25>90%Solid
This compoundC₁₂H₁₆N₂O₂220.27>95%Solid

Expected Analytical Data for this compound:

  • ¹H NMR: Protons of the aminobenzoyl ring, the piperidine ring protons (showing characteristic shifts for axial and equatorial positions), the proton on the hydroxyl group, and the protons of the primary amine.

  • ¹³C NMR: Carbons of the aromatic ring, the carbonyl carbon, and the distinct carbons of the piperidine ring.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 221.13.

Process Visualization

The following diagram illustrates the core mechanism of the amide coupling step.

G R1 Piperidin-4-ol (Nucleophile) Int Int R1->Int Nucleophilic Attack R2 3-Nitrobenzoyl Chloride (Electrophile) R2->Int Base Et₃N P1 1-(3-nitrobenzoyl)piperidin-4-ol P2 Et₃N·HCl Int->P2 Proton Transfer

Caption: Nucleophilic acyl substitution mechanism.

Safety and Handling

  • 3-Nitrobenzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

  • Palladium on Carbon: Can be pyrophoric, especially when dry. Handle under an inert atmosphere and do not allow it to dry completely in the presence of air.

  • Hydrogen Gas: Highly flammable. All hydrogenation procedures must be conducted in a well-ventilated area, away from ignition sources, using appropriate safety equipment.

Conclusion

The described two-step synthesis provides a reliable, scalable, and high-yielding pathway to this compound. The strategy leverages robust, well-understood chemical transformations—nucleophilic acyl substitution and catalytic hydrogenation—to construct the target molecule from readily available starting materials. This technical guide provides researchers and drug development professionals with the necessary details to confidently reproduce this synthesis, enabling the generation of a valuable chemical building block for further discovery efforts.

References

  • ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ).
  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Arkat USA. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Retrieved from [Link]

  • King's College London. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

  • Patsnap. (2017). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Eureka. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • OUCI. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). (E)-N-(4-(1-(3-Aminobenzoyl)piperidin-4-YL)butyl)-3-(pyridin-3-YL)acrylamide. Retrieved from [Link]

  • Reddit. (2024). Does piperidine work in reductive amination like this?. r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • Synthonix, Inc. (n.d.). 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. Retrieved from [Link]

  • PubMed. (n.d.). Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate. Retrieved from [Link]

  • Chemical Reviews. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). The mechanism of the modified Ullmann reaction. Retrieved from [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • J-STAGE. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its applicat. Retrieved from [Link]

Sources

Technical Whitepaper: Scalable Synthesis of 1-(3-Aminobenzoyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(3-aminobenzoyl)piperidin-4-ol is a critical bifunctional scaffold in medicinal chemistry, frequently serving as a linker in kinase inhibitors and protein degraders (PROTACs). Its structure combines a solvent-exposed polar handle (4-hydroxyl) with an aniline moiety suitable for further diversification via amide coupling or reductive amination.

This technical guide outlines a robust, two-step synthetic route designed for reproducibility and scalability. Unlike direct coupling of 3-aminobenzoic acid, which suffers from self-polymerization risks, this protocol utilizes a Nitro-Reduction Strategy . This approach maximizes chemoselectivity, specifically targeting the secondary amine of piperidin-4-ol while preserving the hydroxyl group, followed by a clean reduction of the nitroarene.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this molecule is chemoselectivity . Piperidin-4-ol contains two nucleophilic sites: a secondary amine and a secondary alcohol. The amine is significantly more nucleophilic, but O-acylation remains a competitive side reaction under aggressive conditions (e.g., excess acid chloride).

Strategic Disconnect:

  • Target: this compound

  • Precursor: 1-(3-nitrobenzoyl)piperidin-4-ol

  • Starting Materials: Piperidin-4-ol + 3-Nitrobenzoic acid

Pathway Visualization

Retrosynthesis Target Target: This compound Intermediate Intermediate: 1-(3-nitrobenzoyl)piperidin-4-ol Target->Intermediate Nitro Reduction (H2, Pd/C) StartMat1 Piperidin-4-ol (Nucleophile) Intermediate->StartMat1 Amide Coupling (Chemoselective) StartMat2 3-Nitrobenzoic Acid (Electrophile) Intermediate->StartMat2

Figure 1: Retrosynthetic disconnect strategy prioritizing N-acylation over O-acylation.

Experimental Protocol

Step 1: Chemoselective Amide Coupling

Objective: Synthesize 1-(3-nitrobenzoyl)piperidin-4-ol. Mechanism: Nucleophilic acyl substitution. The use of a coupling reagent (EDC/HOBt) or controlled Acid Chloride addition ensures the amine reacts preferentially.

Reagents & Stoichiometry
ReagentEquiv.Role
3-Nitrobenzoic Acid1.0Electrophile Source
Piperidin-4-ol1.1Nucleophile
EDC·HCl1.2Coupling Agent
HOBt (anhydrous)1.2Racemization Suppressor / Catalyst
DIPEA (Hünig's Base)2.5Base
DMF / DCM (1:1)-Solvent
Detailed Workflow
  • Activation: Charge a reaction vessel with 3-nitrobenzoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in dry DCM/DMF (1:1 mixture, 0.2 M concentration). Stir at 0°C for 30 minutes to form the active ester.

  • Addition: Add DIPEA (2.5 eq) followed by piperidin-4-ol (1.1 eq) in one portion.

    • Technical Note: Maintain temperature at 0°C during addition to suppress O-acylation. The amine is orders of magnitude more nucleophilic than the alcohol at this temperature [1].

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine/EDC), sat. NaHCO3 (removes unreacted acid), and brine.

    • Critical Check: If LCMS shows traces of O-acylated byproduct (bis-acylated), treat the crude organic layer with 1M LiOH in MeOH/Water for 30 mins. This selectively hydrolyzes the ester while leaving the amide intact.

  • Isolation: Dry over Na2SO4, filter, and concentrate. The resulting yellow solid is usually sufficiently pure (>95%) for the next step.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the aniline.[1][2] Mechanism: Heterogeneous catalysis (Langmuir-Hinshelwood mechanism).

Reagents & Stoichiometry
ReagentEquiv.Role
1-(3-nitrobenzoyl)piperidin-4-ol1.0Substrate
Pd/C (10% wt loading)10 wt%Catalyst
Hydrogen Gas (

)
BalloonReductant
Methanol (MeOH)-Solvent
Detailed Workflow
  • Preparation: Dissolve the nitro-intermediate in MeOH (0.1 M).

  • Inerting: Add 10% Pd/C (carefully, under Nitrogen flow to prevent ignition).

  • Reduction: Purge the flask with Nitrogen (

    
    ) x3, then Hydrogen (
    
    
    
    ) x3. Attach a hydrogen balloon and stir vigorously at RT for 2–4 hours.
    • Alternative: For scale-up (>10g), use a Parr shaker at 30 psi.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[3]

    • Safety: Do not let the Pd/C cake dry out completely in air, as it is pyrophoric. Keep it wet with water or solvent before disposal.

  • Purification: Concentrate the filtrate. The target amine often crystallizes or presents as a viscous oil. If necessary, purify via flash chromatography (DCM/MeOH/NH3).

Process Logic Diagram

Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Reduction Start 3-Nitrobenzoic Acid + Piperidin-4-ol Activation Add EDC/HOBt (0°C, 30 min) Start->Activation Reaction Stir RT (4-6h) Activation->Reaction Check LCMS Check: Bis-acylated? Reaction->Check Hydrolysis Base Wash (LiOH) Cleave O-ester Check->Hydrolysis Yes Isolate1 Intermediate: Nitro-Amide Check->Isolate1 No Hydrolysis->Isolate1 Hydro H2 (1 atm) + Pd/C MeOH, RT Isolate1->Hydro Filter Celite Filtration Hydro->Filter Final Product: This compound Filter->Final

Figure 2: Logical process flow including contingency for O-acylation side reactions.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Coupling Temp 0°C

RT
Higher temps (>40°C) increase O-acylation risk.
pH during Workup Neutral/BasicAcidic workup in Step 2 may protonate the aniline, trapping it in the aqueous phase.
Catalyst Loading 5-10 wt%Low loading leads to incomplete reduction; high loading increases cost and fire risk.
Reaction Time 2-4 hoursExtended hydrogenation can lead to hydrogenolysis of the benzylic C-N bond (rare but possible).

Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.0–10.0: Absence of carboxylic acid proton.
      
    • 
       6.5–7.2: Aromatic protons (4H) shift upfield compared to nitro-precursor due to the shielding effect of the amine.
      
    • 
       5.0–5.2: Broad singlet (2H) for 
      
      
      
      (exchangeable with
      
      
      ).
    • 
       4.7: Doublet (1H) for 
      
      
      
      .
    • 
       3.0–4.0: Piperidine ring protons (multiplets).
      
  • Mass Spectrometry (ESI+):

    • Target Mass

      
      .
      
    • Absence of

      
       (Nitro precursor).
      

References

  • Chemoselective Acylation: Chemoselective O-acylation of hydroxyamino acids and amino alcohols... (2015).[3][4] This review highlights the nucleophilicity difference between amines and alcohols, supporting the N-selective protocol at controlled temperatures.

  • Analogous Synthesis (Morpholine Derivative): Synthesis of (3-Aminophenyl)(morpholino)methanone... (2016).[4][5] Describes the exact nitro-reduction pathway for a structurally similar morpholine analog (secondary amine), validating the route.

  • Nitro Reduction Methodology: Nitro to amine reductions using aqueous flow catalysis...[1] (2021).[1] Validates the efficiency of Pd/C and Hydrogen/NaBH4 systems for reducing aromatic nitro groups in the presence of other polar functionalities.

  • General Piperidine Functionalization: Process for preparing a piperidin-4-one... (EP 3666757 A1).[6] Provides context on the stability and reactivity of 4-substituted piperidines in industrial settings.

Sources

1-(3-Aminobenzoyl)piperidin-4-OL spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Aminobenzoyl)piperidin-4-ol

This guide provides a comprehensive technical overview of the spectroscopic profile of this compound. As direct experimental data for this specific molecule is not extensively published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This approach is designed to guide researchers, scientists, and drug development professionals in the synthesis, identification, and quality control of this compound.

Introduction and Molecular Structure

This compound is a small molecule featuring a central piperidine ring, a key scaffold in many pharmaceutical agents.[1] It is functionalized with a hydroxyl group at the 4-position and a 3-aminobenzoyl group attached to the piperidine nitrogen. The accurate characterization of this molecule is paramount for its use in research and development, ensuring purity, identity, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

The molecule's structure contains several key features that will be reflected in its spectroscopic data:

  • A substituted aromatic ring.

  • A tertiary amide (the benzoyl group attached to the piperidine nitrogen).

  • A primary aromatic amine (-NH₂).

  • A secondary alcohol (-OH).

  • An aliphatic heterocyclic ring (piperidine).

Caption: Chemical structure of this compound.

Proposed Synthesis Workflow

A common and effective method for the synthesis of this molecule involves the acylation of a piperidine precursor with a suitable benzoyl derivative. A logical approach is the reaction of 4-hydroxypiperidine with 3-aminobenzoyl chloride.

Synthesis Workflow start Reactants: 4-Hydroxypiperidine 3-Aminobenzoyl Chloride step1 Dissolve 4-hydroxypiperidine and a base (e.g., Triethylamine) in a suitable solvent (e.g., DCM). start->step1 step2 Cool the mixture in an ice bath (0°C). step1->step2 step3 Add 3-aminobenzoyl chloride dropwise to the solution. step2->step3 step4 Stir at room temperature for several hours. step3->step4 step5 Perform aqueous work-up to remove salts and impurities. step4->step5 step6 Purify the crude product via column chromatography. step5->step6 end Final Product: This compound step6->end

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis
  • Preparation: In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

  • Reaction: Cool the flask in an ice bath to 0°C. Add a solution of 3-aminobenzoyl chloride (1.0 eq) in DCM dropwise over 30 minutes.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Spectroscopic Data & Interpretation (Predicted)

The following sections detail the expected spectroscopic data for this compound based on the analysis of its functional groups and data from structurally similar compounds.[2][3][4]

¹H NMR Spectroscopy

Proton NMR is crucial for identifying the hydrogen environments in the molecule. Due to the amide bond, rotational isomers (rotamers) may be present, leading to the broadening or duplication of signals for the piperidine protons adjacent to the nitrogen.[4]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.0-7.2 t 1H Ar-H (H5') Aromatic proton between two CH groups.
~6.5-6.8 m 3H Ar-H (H2', H4', H6') Aromatic protons adjacent to amine and carbonyl groups.
~5.2 s (broad) 2H -NH₂ Exchangeable protons of the primary amine.
~4.8 d 1H -OH Exchangeable proton of the secondary alcohol.
~3.5-4.2 m (broad) 3H H2ax, H6ax, H4 Axial protons on the piperidine ring and the proton on the carbon bearing the -OH group.
~3.0-3.4 m (broad) 2H H2eq, H6eq Equatorial protons on the piperidine ring adjacent to the nitrogen.
~1.7-1.9 m 2H H3eq, H5eq Equatorial protons on the piperidine ring.

| ~1.3-1.5 | m | 2H | H3ax, H5ax | Axial protons on the piperidine ring. |

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Processing: Process the Free Induction Decay (FID) with an appropriate window function, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~168 C=O Amide carbonyl carbon.
~148 C3' Aromatic carbon attached to the -NH₂ group.
~137 C1' Aromatic carbon attached to the carbonyl group.
~129 C5' Aromatic CH carbon.
~116 C6' Aromatic CH carbon.
~115 C4' Aromatic CH carbon.
~113 C2' Aromatic CH carbon.
~65 C4 Piperidine carbon attached to the -OH group.
~45 (broad) C2, C6 Piperidine carbons adjacent to the nitrogen, often broadened by amide rotation.

| ~34 | C3, C5 | Piperidine carbons adjacent to C4. |

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for a better signal-to-noise ratio.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be collected to obtain a good quality spectrum.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹) Vibration Type Functional Group
3450-3200 (broad) O-H stretch Alcohol (-OH)
3400-3300 (two bands) N-H stretch Primary Amine (-NH₂)
3100-3000 C-H stretch Aromatic
2950-2850 C-H stretch Aliphatic (Piperidine)
~1620 (strong) C=O stretch Amide (Benzoyl)
~1590 N-H bend Primary Amine (-NH₂)
1600, 1475 C=C stretch Aromatic Ring
1300-1000 C-O stretch Secondary Alcohol

| 1250-1000 | C-N stretch | Amine/Amide |

Reference for typical IR frequencies.[5]

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum.

  • Background Correction: A background spectrum of the clean ATR crystal should be run prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z Value Ion Rationale
221.13 [M+H]⁺ Protonated molecular ion (C₁₂H₁₆N₂O₂ + H⁺).
203.12 [M+H-H₂O]⁺ Loss of water from the hydroxyl group, a common fragmentation for alcohols.[6]

| 120.06 | [C₇H₆NO]⁺ | Fragmentation corresponding to the 3-aminobenzoyl moiety. |

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Integrated Data Analysis Workflow

Confirming the structure of a synthesized compound requires a holistic approach, integrating data from all spectroscopic techniques.

Spectroscopic Analysis Workflow cluster_data Data Acquisition cluster_analysis Data Interpretation ms MS ms_i Confirm Molecular Weight & Fragmentation ms->ms_i ir IR ir_i Identify Functional Groups (OH, NH₂, C=O) ir->ir_i h_nmr ¹H NMR nmr_i Determine C-H Framework & Connectivity h_nmr->nmr_i c_nmr ¹³C NMR c_nmr->nmr_i structure Structure Confirmation ms_i->structure ir_i->structure nmr_i->structure sample Purified Sample sample->ms sample->ir sample->h_nmr sample->c_nmr

Caption: Workflow for integrated spectroscopic data analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its validation in any research or development context. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established chemical principles. The provided protocols for synthesis and analysis serve as a robust starting point for scientists working with this molecule, ensuring that its identity and purity can be rigorously confirmed.

References

  • Fluorochem. (n.d.). 1-(3-Aminobenzenesulfonyl)piperidin-4-ol.
  • Sigma-Aldrich. (n.d.). 1-(3-Aminophenyl)piperidin-4-ol.
  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • PubChem. (n.d.). (E)-N-(4-(1-(3-Aminobenzoyl)piperidin-4-YL)butyl)-3-(pyridin-3-YL)acrylamide.
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
  • PubChemLite. (n.d.). 1-(3-aminobenzoyl)piperidin-3-ol (C12H16N2O2).
  • Open Research@CSIR-NIScPR. (n.d.).
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-.
  • Patsnap. (n.d.). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine.
  • ChemicalBook. (n.d.). Synthesis and Application of (R)-3-(Boc-Amino)piperidine.
  • DTIC. (1992). Piperidine Synthesis.
  • MDPI. (2022).
  • ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ).
  • PubMed. (2023). Use of N-(4-aminophenyl)
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • PubChemLite. (n.d.). [1-(3-aminobenzoyl)piperidin-4-yl]methanol.
  • PubChemLite. (n.d.). 1-[(3-aminophenyl)methyl]piperidin-4-ol.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

Technical Analysis: 1-(3-Aminobenzoyl)piperidin-4-ol NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Molecule: 1-(3-Aminobenzoyl)piperidin-4-ol CAS: 313490-64-5 (Generic/Analogous) Molecular Formula: C₁₂H₁₆N₂O₂ Molecular Weight: 220.27 g/mol

This guide provides a high-level structural elucidation strategy for this compound. This compound represents a classic "hybrid" pharmacophore, combining a polar piperidine scaffold with a meta-substituted aniline derivative via a tertiary amide linkage.

The Analytical Challenge: The primary complexity in the NMR analysis of this molecule is amide rotamerism . Due to the partial double-bond character of the N-C=O bond, rotation is restricted at room temperature.[1] This frequently results in signal broadening or peak doubling (splitting) for the piperidine ring protons, often mistaken for impurities by inexperienced analysts.

Experimental Methodology (Self-Validating Protocol)

Solvent Selection Strategy

For this specific molecule, DMSO-d₆ is the superior solvent over CDCl₃.

  • Solubility: The presence of a free hydroxyl (-OH) and a primary amine (-NH₂) makes the compound moderately polar. DMSO ensures complete dissolution.

  • Exchangeable Protons: DMSO-d₆ (anhydrous) slows the exchange rate of -OH and -NH₂ protons, allowing them to appear as distinct signals (often doublets or broad singlets) rather than disappearing into the baseline.

  • Rotamer Coalescence: DMSO's higher viscosity and dipole moment can sometimes influence the rotamer population ratio, but more importantly, it allows for high-temperature experiments (up to 100°C) to induce coalescence if simplification is required.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Filtration: If the solution is hazy (common with hydrogen-bonding amides), filter through a glass wool plug directly into the NMR tube.

  • Equilibration: Allow the sample to sit for 10 minutes inside the probe to reach thermal equilibrium, minimizing drift during acquisition.

1H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The Aromatic Region (6.5 – 7.2 ppm)

The 3-aminobenzoyl moiety creates a distinct asymmetric substitution pattern. The amine group (electron-donating) shields adjacent protons, while the carbonyl (electron-withdrawing) deshields them.

PositionMultiplicityApprox.[2][3][4][5] Shift (δ)Structural Logic
Ar-H2 Singlet (t)6.50 – 6.65Ortho to -NH₂, Ortho to -CO. Shielded by amine, but in the "bay" region. Usually a narrow triplet appearing as a singlet (

coupling).
Ar-H4 Doublet (d)6.60 – 6.75Ortho to -NH₂, Para to -CO. Strongly shielded by the amine. Upfield signal.
Ar-H6 Doublet (d)6.80 – 6.95Ortho to -CO, Para to -NH₂. Deshielded by the carbonyl. Downfield signal.
Ar-H5 Triplet (t)7.00 – 7.15Meta to both substituents. Least electronic perturbation, acts as the "anchor" signal.
The Piperidine Region & Rotamerism (1.2 – 4.5 ppm)

This region is diagnostic but complex. The piperidine ring is locked in a chair conformation, but the entire ring flips between two orientations relative to the benzene ring (syn/anti to the carbonyl oxygen).

  • H-4 (Methine -CH-OH): Appears as a multiplet (tt) around 3.6 – 3.8 ppm . If DMSO is dry, the -OH proton will couple to this, turning the multiplet into a more complex pattern.

  • H-2,6 (Alpha to Nitrogen): These protons are closest to the amide bond. Due to restricted rotation, the equatorial and axial protons on the "syn" side differ from the "anti" side.

    • Observation: You will likely see two sets of broad multiplets ranging from 3.0 to 4.2 ppm .

    • Validation: Integration of this entire region must sum to 4 protons.

  • H-3,5 (Beta to Nitrogen): Less affected by the amide anisotropy.

    • Observation: Multiplets in the 1.3 – 1.9 ppm range.

Exchangeable Protons
  • -NH₂ (Amine): Broad singlet, 5.0 – 5.5 ppm .

  • -OH (Hydroxyl): Doublet (due to coupling with H-4), 4.6 – 4.9 ppm . Note: Disappears upon D₂O shake.

13C NMR & 2D Correlation Strategy

Key 13C Signals (100 MHz)
  • Carbonyl (C=O): ~169–171 ppm. (Diagnostic for amide).[1][6][7][8][9]

  • Aromatic C-NH₂: ~148 ppm (Deshielded ipso carbon).

  • Piperidine C-4 (C-OH): ~65–67 ppm.

  • Piperidine C-2,6 (C-N): Often appear as dual peaks (e.g., 40.5 and 44.5 ppm) due to rotamers.

Visualization of Assignment Workflow

NMR_Workflow Start Start: 1H NMR Spectrum Solvent Check Solvent Residuals (DMSO: 2.50 ppm, H2O: 3.33 ppm) Start->Solvent Aromatic Analyze Aromatic Region (6.5 - 7.2 ppm) Solvent->Aromatic Pattern Identify 1,3-Substituted Pattern (s, d, d, t) Aromatic->Pattern Aliphatic Analyze Aliphatic Region (Piperidine Ring) Pattern->Aliphatic Rotamer Rotamer Check: Are N-CH2 peaks split/broad? Aliphatic->Rotamer Temp Variable Temp (VT) NMR (Run at 80°C) Rotamer->Temp Yes (Broadening) Final Final Assignment Rotamer->Final No (Sharp) Coalesce Signals Coalesce? (Confirms Rotamers) Temp->Coalesce Coalesce->Final

Caption: Logical decision tree for assigning the NMR spectrum, specifically addressing the amide rotamer issue.

Advanced Verification: 2D NMR Connectivity

To definitively prove the structure and distinguish it from regioisomers (e.g., 2-amino or 4-amino variants), use HMBC.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Gold Standard" experiment for this molecule.

  • The Linker: Look for a correlation between the Piperidine H-2/6 protons and the Carbonyl Carbon (~170 ppm). This confirms the amide bond.

  • The Aromatic Core: Look for a correlation between the Amine NH₂ protons (if visible) and the Aromatic C-3 (ipso) and C-2/C-4 (ortho).

  • Regiochemistry:

    • 3-Amino:[3][4][9][10] The Carbonyl carbon will show correlations to H-2 (singlet) and H-6 (doublet), but weak/no correlation to H-4 or H-5.

HMBC_Network CO Carbonyl C=O (170 ppm) Pip_H26 Piperidine H-2/6 (3.0-4.2 ppm) Pip_H26->CO 3J (Strong) Ar_H2 Aromatic H-2 (6.6 ppm) Ar_H2->CO 3J (Strong) Ar_C1 Aromatic C-1 (Ipso to CO) Ar_H2->Ar_C1 2J Ar_H6 Aromatic H-6 (6.9 ppm) Ar_H6->CO 3J (Strong) Ar_H6->Ar_C1 2J

Caption: Key HMBC correlations required to confirm the connectivity between the benzoyl linker and the piperidine ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for fragment-based assignment).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Wodtke, R., et al. (2018).[1] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 8, 40921-40933. (Authoritative source on amide rotamerism in piperidine-like systems).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shift prediction).

Sources

Technical Guide: Mass Spectrometry Fragmentation of 1-(3-Aminobenzoyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the mass spectrometry fragmentation of 1-(3-Aminobenzoyl)piperidin-4-ol, structured for researchers and drug development professionals.

Executive Summary & Compound Profile

This guide details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of This compound . This compound represents a critical scaffold in medicinal chemistry, combining a polar piperidine headgroup with a substituted benzamide linker—a structural motif common in kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD).

Understanding its fragmentation is essential for metabolite identification, impurity profiling, and pharmacokinetic studies.

Compound Specifications
PropertyDetail
IUPAC Name (3-aminophenyl)(4-hydroxy-1-piperidinyl)methanone
Formula C₁₂H₁₆N₂O₂
Exact Mass 220.1212 Da
Precursor Ion [M+H]⁺ 221.1285 m/z
Key Functional Groups Secondary Alcohol (Piperidine C4), Tertiary Amide, Primary Aromatic Amine

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible fragmentation data, the following ESI-MS/MS protocol is recommended. This workflow is designed to validate the precursor ion before inducing collision-induced dissociation (CID).

Standard Operating Procedure
  • Solvent System: Prepare a 50:50 (v/v) Methanol:Water with 0.1% Formic Acid.

    • Rationale: Methanol assists desolvation; formic acid ensures protonation of the basic amine sites (aniline nitrogen and amide oxygen).

  • Infusion: Direct infusion at 5–10 µL/min into a Q-TOF or Triple Quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .

  • Precursor Selection: Isolate m/z 221.1 ± 0.5 Da .

  • Collision Energy (CE) Ramp:

    • Low (10-15 eV): To observe water loss and labile rearrangements.

    • High (30-45 eV): To drive amide bond cleavage and aromatic ring fragmentation.

Fragmentation Mechanisms & Causality

The fragmentation of this compound is governed by two competing charge localization sites: the aromatic amine (aniline-like) and the amide carbonyl oxygen .

Primary Pathway: Amide Bond Cleavage (The Diagnostic Split)

The most dominant pathway in benzoylpiperidines is the cleavage of the amide bond (N–C=O).

  • Mechanism: Protonation often migrates to the amide oxygen or the nitrogen lone pair is involved in a distonic ion mechanism. Inductive cleavage breaks the bond between the carbonyl carbon and the piperidine nitrogen.

  • Outcome: The charge is preferentially retained on the 3-aminobenzoyl moiety due to resonance stabilization by the aromatic ring and the electron-donating amino group.

  • Diagnostic Ion: m/z 120.04 (Acylium ion).

Secondary Pathway: Neutral Loss of Water

The piperidine ring contains a secondary hydroxyl group at position 4.

  • Mechanism: E1-like elimination or neighboring group participation leads to the loss of a neutral water molecule (18 Da).

  • Outcome: Formation of a tetrahydropyridine species.[1]

  • Diagnostic Ion: m/z 203.11 ([M+H]⁺ – H₂O).

Tertiary Pathway: Acylium Degradation

At higher collision energies, the stable acylium ion (m/z 120) degrades further.

  • Mechanism: Neutral loss of Carbon Monoxide (CO, 28 Da).[2]

  • Outcome: Formation of the 3-aminophenyl cation.

  • Diagnostic Ion: m/z 92.05 .

Data Summary: Characteristic Fragment Ions

The following table summarizes the theoretical exact masses and observed nominal masses for the key fragments.

Fragment StructureFormulaExact Mass (Da)Observed m/z (Nominal)Relative Abundance (Est.)
Precursor Ion [C₁₂H₁₇N₂O₂]⁺221.1285221 100% (at 0 eV)
Dehydrated Ion [C₁₂H₁₅N₂O]⁺203.1179203 Medium (Low CE)
3-Aminobenzoyl (Acylium) [C₇H₆NO]⁺120.0444120 High (Dominant)
Aminophenyl Cation [C₆H₆N]⁺92.049592 Medium (High CE)
Cyclopentadienyl Cation [C₅H₅]⁺65.038665 Low

Visualization: Fragmentation Pathway

The following diagram illustrates the hierarchical fragmentation tree, generated using Graphviz. It maps the transition from the parent ion to the terminal aromatic fragments.

FragmentationPathway Parent [M+H]+ Precursor m/z 221.13 (C12H17N2O2)+ Dehydrated Dehydration Product m/z 203.12 [M+H - H2O]+ Parent->Dehydrated - H2O (18 Da) (Low CE) Acylium 3-Aminobenzoyl Cation m/z 120.04 (C7H6NO)+ Parent->Acylium Amide Cleavage (Major Pathway) Piperidine Piperidin-4-ol (Neutral) Mass 101 Parent->Piperidine Neutral Loss PhenylCat Aminophenyl Cation m/z 92.05 (C6H6N)+ Acylium->PhenylCat - CO (28 Da) (High CE) C5H5 Cyclopentadienyl Cation m/z 65.04 (C5H5)+ PhenylCat->C5H5 - HCN (27 Da) (Ring Contraction)

Figure 1: ESI-MS/MS Fragmentation Tree of this compound showing primary amide cleavage and secondary water loss pathways.

Detailed Mechanistic Insights

The "Benzoyl" Signature

The formation of the m/z 120 ion is the most reliable diagnostic marker for this molecule. In drug development, if you are screening a library of benzoylpiperidines, this ion confirms the integrity of the "left-hand" side (the benzoyl moiety). If the amino group were substituted (e.g., methylated), this peak would shift accordingly (e.g., to m/z 134), providing a rapid structural readout.

The "Piperidine" Neutral Loss

Unlike the benzoyl group, the piperidine ring often leaves as a neutral molecule (C₅H₁₁NO, Mass 101) during the formation of the acylium ion. However, the m/z 203 peak (Loss of water) confirms the presence of the hydroxyl group on the saturated ring. If the hydroxyl group were absent (e.g., simple piperidine), the parent would be m/z 205, and the m/z 203 fragment would not exist.

Impact of Isomers

It is crucial to distinguish this compound from its isomers, such as N-(4-hydroxy-3-aminobenzyl)piperidine or other positional isomers.

  • Differentiation: The acylium ion (m/z 120) is specific to the amide linkage. If the compound were an amine (reduced amide), the fragmentation would favor alpha-cleavage of the amine, producing completely different ions (e.g., tropylium-like ions at m/z 106/107).

References

  • BenchChem. (2025).[3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • Zhu, C., et al. (2016).[4] Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Link

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society. Link

  • Matrix Science. (n.d.). Peptide Fragmentation: Internal Cleavage Ions (Amide Bond Mechanisms). Mascot Help. Link

Sources

Technical Guide: Safe Handling and Storage of Aminobenzoyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as an authoritative reference for the safe management of Aminobenzoyl Piperidine Derivatives (ABPDs) . These scaffolds are privileged structures in medicinal chemistry (e.g., GPCR ligands, local anesthetics, kinase inhibitors) but present a "dual-hazard" profile: the acute corrosivity/basicity of the piperidine moiety combined with the chronic toxicity and sensitization potential of the aniline pharmacophore.

Executive Summary & Hazard Architecture

Aminobenzoyl piperidine derivatives are not merely "organic bases"; they are complex functional intermediates that require a stratified safety approach. The molecule consists of two distinct hazard domains:

  • The Piperidine Core: Often responsible for high pKa (basic) properties, leading to corrosivity and mucous membrane destruction.

  • The Aminobenzoyl Moiety: An aniline derivative capable of metabolic activation (N-hydroxylation), leading to methemoglobinemia, skin sensitization, and potential genotoxicity.

Critical Directive: Treat all uncategorized ABPDs as Occupational Exposure Band (OEB) 4 compounds (


) until definitive toxicology data proves otherwise.

Chemical Stability & Degradation Mechanisms

Understanding why we store these compounds under specific conditions is the first step in compliance. The degradation is not random; it follows specific kinetic pathways driven by entropy and oxidative stress.

The Degradation Cascade

The primary failure mode for ABPDs is Auto-oxidation of the Aniline Nitrogen , followed by Amide Hydrolysis (if moisture is present).

degradation_pathway Compound Intact Aminobenzoyl Piperidine Radical N-Centered Radical (Reactive Intermediate) Compound->Radical Initiated by Hydrolysis Amide Hydrolysis Compound->Hydrolysis Slow Kinetics Light UV/Visible Light (hv) Light->Radical Oxygen Atmospheric O2 Oxygen->Radical Dimer Azo/Hydrazo Dimers (Color Change: Yellow->Brown) Radical->Dimer Coupling Moisture H2O (Humidity) Moisture->Hydrolysis Breakdown Free Piperidine + Aminobenzoic Acid Hydrolysis->Breakdown

Figure 1: Mechanistic degradation pathways. Note that the formation of colored dimers (azo compounds) is the visual indicator of storage failure.

Storage Protocol: The "Triad of Preservation"

To arrest the pathways described above, a passive storage environment is insufficient. You must engineer an active preservation system.

The Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius equation dictates that lowering T by 10°C roughly halves reaction rates. Cryogenic storage effectively pauses amide hydrolysis.
Atmosphere Argon Blanket Nitrogen is acceptable, but Argon is heavier than air and provides a superior barrier against

diffusion in opened vials.
Container Amber Glass + PTFE Liner Amber glass filters UV radiation (<400nm) to prevent photo-oxidation. PTFE liners prevent leaching of plasticizers by the piperidine base.
Hygrometry Desiccator (<20% RH) Prevents moisture absorption. Note: Salt forms (e.g., HCl, TFA) are often hygroscopic and will deliquesce if exposed.
Inventory Validation (Self-Validating System)

Do not assume stability.[1] Implement a "Visual & Purity Check" system:

  • T=0: Record color (usually off-white/pale yellow).

  • Usage Check: If the solid has turned dark brown or sticky , oxidation has occurred.

  • Purity Gate: Re-verify purity via LC-MS if the container has been open for >3 months.

Safe Handling & Engineering Controls

The handling strategy focuses on containment at the source to prevent inhalation and dermal contact.[1][2][3]

Engineering Control Workflow

For OEB 4 compounds, a standard fume hood is the minimum requirement; a powder containment hood is preferred.

handling_workflow Start Start: Weighing Request Risk Risk Assessment: Is qty > 100mg? Start->Risk Hood Standard Fume Hood (Face Velocity > 100 fpm) Risk->Hood No (<100mg) Isolator Powder Containment Hood or Glove Box Risk->Isolator Yes (>100mg) Static Static Neutralization (Ionizing Bar) Hood->Static Isolator->Static Solubilize Solubilize in Vial (Create Stock Solution) Static->Solubilize Minimize Dust Clean Wet Wipe Decontamination (10% Bleach -> Water) Solubilize->Clean

Figure 2: Decision logic for engineering controls based on quantity and potential dust generation.

Personal Protective Equipment (PPE) Matrix

Glove permeation data is critical. Piperidine is a small, organic base that permeates latex and thin nitrile rapidly.

PPE TypeRecommendationCritical Note
Gloves (Primary) Double Nitrile (0.11mm min) Change every 30 mins. Immediate removal upon splash.
Gloves (High Risk) Laminate (Silver Shield) Required for handling concentrated stock solutions (>1M).
Respiratory N95 / P100 Only if working outside a hood (Emergency only).
Body Tyvek Lab Coat Cotton coats absorb anilines, creating a long-term dermal exposure risk.

Emergency Response: Aniline Specifics

Standard First Aid is insufficient for ABPDs due to the Methemoglobinemia risk associated with the aniline moiety.

  • Mechanism: Aniline metabolites oxidize Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ), which cannot transport oxygen.
  • Symptom Watch: Cyanosis (blue lips/fingernails), headache, dizziness.

  • Action Plan:

    • Skin Contact: Wash with Polyethylene Glycol 300 (PEG-300) or copious water. PEG is superior for solubilizing lipophilic amines.

    • Medical Alert: Inform EMS that the patient was exposed to an "Aniline Derivative" and may require Methylene Blue therapy.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC.[4] [Link]

  • European Chemicals Agency (ECHA). (2023). Registered Substance Factsheet: Piperidine. ECHA. [Link]

  • PubChem. (2024). Compound Summary: 4-(4-Aminobenzoyl)piperidine. National Library of Medicine. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. NJ.gov. [Link]

Sources

Methodological & Application

Application Note: 1-(3-Aminobenzoyl)piperidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Aminobenzoyl)piperidin-4-ol (CAS 1099646-64-6) is a high-value bifunctional building block designed to address two critical bottlenecks in early-stage drug discovery: solubility and vectorial derivatization .

Unlike simple anilines, this scaffold incorporates a polar piperidine-4-ol tail masked by a benzamide linker. This unique architecture allows medicinal chemists to introduce a solubility-enhancing moiety (the hydroxylated piperidine) early in the synthetic sequence while retaining a reactive aniline "handle" for library generation. It is particularly effective in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor design, where maintaining low lipophilicity (LogP) is paramount.

This guide provides validated protocols for its use in high-throughput library synthesis and outlines its strategic application in modulating physicochemical properties.

Chemoinformatics & Structural Logic

Physicochemical Profile
PropertyValue (Calc.)Strategic Implication
Molecular Weight 220.27 g/mol Ideal for fragment growing (Rule of 3 compliant).
ClogP ~0.5 - 0.9Low lipophilicity; helps counteract hydrophobic warheads.
TPSA ~69 ŲGood range for cell permeability while maintaining polarity.
H-Bond Donors 3 (NH₂, OH)Critical for solvent interactions and active site anchoring.
Rotatable Bonds 2Rigid benzamide core reduces entropic penalty upon binding.
Structural Vectors

The molecule presents two distinct vectors for chemical elaboration:

  • Vector A (Primary): The meta-aniline (3-NH₂) . This is the primary conjugation site for electrophiles (acid chlorides, isocyanates, sulfonyl chlorides). It typically serves as the attachment point to the pharmacophore core (e.g., a kinase hinge binder).

  • Vector B (Secondary): The 4-hydroxyl (4-OH) . This group modulates solubility. It can be left free (polar surface area), alkylated (ether libraries), or oxidized to a ketone for reductive amination (spirocyclic access).

Strategic Applications in Library Design

A. Kinase Inhibitor "Tail" Strategy

In Type II kinase inhibitors, the "tail" extending into the solvent-exposed region is critical for physicochemical properties.

  • Problem: Many kinase cores (e.g., pyrazoles, quinazolines) are highly lipophilic.

  • Solution: Coupling CAS 1099646-64-6 to the core introduces the piperidine-ol tail. The amide bond provides rigidity, and the hydroxyl group lowers the overall LogD, improving microsomal stability and solubility.

B. GPCR Ligand Scaffolding

The benzoylpiperidine motif is a "privileged structure" in GPCR medicinal chemistry (e.g., antagonists for 5-HT, Dopamine receptors).[1] The 3-amino group allows for the rapid scanning of "head groups" to optimize receptor affinity, while the 4-OH mimics the polar interactions found in neurotransmitters.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

G Figure 1: Divergent synthetic pathways from the parent scaffold. Start 1-(3-Aminobenzoyl) piperidin-4-ol (CAS 1099646-64-6) Amide Amide Library (Kinase Inhibitors) Start->Amide R-COOH / HATU (Protocol A) Urea Urea Library (Soluble Hydrolase Inhibitors) Start->Urea R-NCO (High Yield) Ketone Piperidin-4-one Intermediate Start->Ketone Dess-Martin Oxidation Spiro Spirocyclic Derivatives Ketone->Spiro Reductive Amination

Figure 1: The scaffold serves as a "hub," enabling access to amide/urea libraries or, via oxidation, to complex spirocyclic architectures.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (Library Scale)

Purpose: To couple the aniline vector to a carboxylic acid "warhead" while preserving the free hydroxyl group. Challenge: Anilines are less nucleophilic than alkyl amines. Standard EDC couplings often fail or are sluggish. Solution: Use of HATU with controlled base equivalents to prevent O-acylation of the piperidine hydroxyl.

Materials
  • Substrate: this compound (1.0 equiv)

  • Acid Partner: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) [CAS 148893-10-1]

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Methodology
  • Activation: In a dried vial, dissolve the Carboxylic Acid (R-COOH, 1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add this compound (1.0 eq) directly to the reaction mixture.

  • Incubation: Stir at 40°C for 4–16 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the aniline peak (MW 220) and formation of Product (MW = Acid + 220 - 18).

  • Workup (Library Scale):

    • Dilute with EtOAc.

    • Wash 2x with 10% LiCl (aq) to remove DMF.

    • Wash 1x with Sat. NaHCO₃ to remove unreacted acid.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Critical Control Point: If O-acylation (ester formation on the 4-OH) is observed (M+Product+Acid mass), reduce the temperature to RT and use a weaker base like N-methylmorpholine (NMM).

Protocol B: Oxidation to Piperidin-4-one (Scaffold Morphing)

Purpose: To convert the alcohol into a ketone for subsequent reductive amination or spiro-cyclization.

Materials
  • Substrate: this compound

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology
  • Protection (Recommended): If the aniline is not yet coupled, it is advisable to protect it (e.g., Boc-anhydride) or perform this step after the amide coupling in Protocol A. Free anilines can be sensitive to oxidation byproducts.

  • Reaction: Dissolve the substrate in DCM (0.1 M). Cool to 0°C.[2]

  • Addition: Add DMP (1.2 eq) portion-wise.

  • Warming: Allow to warm to RT and stir for 2 hours.

  • Quench: Add a 1:1 mixture of Sat. NaHCO₃ and Sat. Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Isolation: Extract with DCM, dry, and concentrate. The resulting ketone is reactive and should be used immediately.

Experimental Workflow Diagram

Workflow Figure 2: Standard Operating Procedure (SOP) for Library Synthesis QC QC: Check Appearance (Reject if dark brown) Weigh Weighing & Solubilization (DMF/DMA) QC->Weigh Activate Acid Activation (HATU/DIPEA, 15 min) Weigh->Activate Parallel Prep Couple Coupling Reaction (40°C, 16h) Activate->Couple Monitor LCMS Validation (Target M+H) Couple->Monitor Monitor->Couple Incomplete (Add Catalyst) Purify Prep-HPLC (H2O/ACN) Monitor->Purify Pass

Figure 2: Operational workflow ensuring high success rates in library synthesis.

QC & Stability Guidelines

  • Aniline Oxidation: The 3-amino group is susceptible to air oxidation, turning the solid from off-white to dark brown.

    • Storage: Store at -20°C under Argon/Nitrogen.

    • Pre-reaction QC: Dissolve a small amount in MeOH. If the solution is dark tea-colored, purify via a short silica plug (eluting with 5% MeOH/DCM) before use to prevent radical interference in coupling reactions.

  • Hygroscopicity: The piperidine-4-ol moiety attracts moisture. Ensure reagents are dry (anhydrous DMF) to prevent hydrolysis of the activated ester during coupling.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[3] (Context: Solubility strategies using polar scaffolds).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Context: HATU/Acid Chloride protocols for anilines).

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry. (Context: Functionalization of saturated heterocycles like piperidine).

  • PubChem Compound Summary. (2023). This compound (CAS 1099646-64-6). National Center for Biotechnology Information.

Sources

Application Note: Biological Activity Screening & Pharmacological Profiling of 1-(3-Aminobenzoyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

1-(3-Aminobenzoyl)piperidin-4-ol represents a "privileged scaffold" in modern medicinal chemistry. It combines a polar, hydrogen-bonding piperidine-4-ol core with an aromatic "handle" (3-aminobenzoyl) suitable for π-stacking interactions or further derivatization.

Unlike fully optimized clinical candidates, this compound functions primarily as a High-Value Fragment or Lead Intermediate . Its structural motifs are statistically overrepresented in bioactive ligands for GPCRs (e.g., P2X7, CCR5), Enzymes (e.g., NAMPT, Kinases), and Ion Channels .

Scope of this Guide: This application note details the screening workflow to validate this compound's utility as a starting point for Fragment-Based Drug Discovery (FBDD). It moves beyond basic observation to rigorous biophysical and functional profiling.

Physicochemical Profile (In Silico Prediction)
PropertyValueRelevance to Screening
Molecular Weight ~220.27 DaIdeal for Fragment-Based Discovery (<300 Da).
cLogP ~0.8 - 1.2High water solubility; low risk of non-specific hydrophobic aggregation.
H-Bond Donors 3 (Amine, Hydroxyl)Critical for directional binding in protein pockets.
H-Bond Acceptors 3 (Amide O, Hydroxyl O, Amine N)Facilitates interaction with backbone residues.
Rotatable Bonds 2Low entropic penalty upon binding (rigid core).

Strategic Screening Workflow

The following flowchart illustrates the decision matrix for profiling this scaffold. Unlike potent drugs, fragments often exhibit weak affinity (


 in 

M-mM range), requiring sensitive biophysical methods before functional validation.

ScreeningWorkflow cluster_Biophysical Biophysical Screening (Binding) cluster_Functional Functional Validation Start Compound Intake: This compound QC QC: LC-MS & Solubility (DMSO vs Phosphate Buffer) Start->QC InSilico In Silico Docking (GPCRs / Kinase Hinge) QC->InSilico Pass SPR Surface Plasmon Resonance (SPR) InSilico->SPR Target Selection NMR Ligand-Observed NMR (STD / WaterLOGSY) SPR->NMR Validation Enzyme Enzymatic Inhibition (NAMPT / Kinase) SPR->Enzyme Hit Confirmation Cell Cellular Phenotyping (Ca2+ Flux / Viability) Enzyme->Cell Potency Check Cell->Start SAR Iteration

Figure 1: Integrated screening workflow prioritizing biophysical validation of binding prior to functional assay investment.

Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)

Rationale: As a low-molecular-weight fragment, this compound likely has rapid on/off rates. Standard IC50 assays may miss weak but specific interactions. SPR is the "Gold Standard" for validating direct binding.

Materials
  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Match DMSO concentration exactly between sample and buffer (typically 1-2%).

  • Target Protein: Purified Kinase domain or GPCR (stabilized).

Methodology
  • Immobilization:

    • Activate surface with EDC/NHS.

    • Inject target protein to reach ~3000-5000 RU (high density required for fragments).

    • Block remaining sites with Ethanolamine.

  • Sample Preparation:

    • Prepare a concentration series of the compound: 0, 10, 50, 100, 250, 500, 1000

      
      M.
      
    • Critical Step: Perform a "Solvent Correction" cycle to negate bulk refractive index changes caused by DMSO.

  • Injection:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60 seconds (association).

    • Dissociation time: 60 seconds.

  • Analysis:

    • Fit data to a Steady-State Affinity model (Response vs. Concentration).

    • Note: Do not expect 1:1 kinetic fitting (ka/kd) due to fast kinetics. Look for a square-wave sensorgram.

Success Criteria:

  • Clear dose-dependent response.

  • 
     value calculable (typically 10 
    
    
    
    M - 2 mM for this scaffold type).
  • No "sticky" binding (signal returns to baseline immediately).

Protocol B: Enzymatic Inhibition Assay (NAMPT/Kinase Focus)

Rationale: The 3-aminobenzoyl moiety mimics the "hinge-binding" motif of ATP-competitive inhibitors and is structurally homologous to fragments used in NAMPT (Nicotinamide phosphoribosyltransferase) inhibitors.

Assay Setup (Fluorescence Polarization - FP)

This protocol screens for the compound's ability to displace a known tracer from the ATP-binding pocket or active site.

Materials
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 1 mM DTT, 0.01% Brij-35.
    
  • Tracer: Fluorescently labeled ATP-competitor (e.g., Kinase Tracer 236).

  • Detection: Multimode Plate Reader (Ex/Em compatible with tracer).

Step-by-Step Procedure
  • Compound Plating: Dispense 100 nL of this compound (in DMSO) into 384-well black low-volume plates. Test top concentration: 100

    
    M.
    
  • Enzyme/Antibody Mix: Add 5

    
    L of Enzyme/Antibody mixture. Incubate for 15 minutes at Room Temperature (RT).
    
  • Tracer Addition: Add 5

    
    L of Tracer solution.
    
  • Incubation: Incubate for 60 minutes at RT in the dark to reach equilibrium.

  • Read: Measure Fluorescence Polarization (mP).

Data Interpretation:

  • High mP: Tracer is bound (Compound did NOT bind).

  • Low mP: Tracer is displaced (Compound Bound).

  • Z-Factor: Ensure Z' > 0.5 for assay validity.

Protocol C: Cell-Based Functional Assay (GPCR/Calcium Flux)

Rationale: Piperidine-4-ol derivatives are classic scaffolds for GPCR modulation (e.g., P2X7, CCR5). A phenotypic Calcium Flux assay covers multiple Gq-coupled targets simultaneously.

CalciumFlux Cells CHO/HEK293 Cells (Stable GPCR Expression) DyeLoad Load Calcium Indicator (Fluo-4 AM or Fura-2) Cells->DyeLoad 37°C, 45 min Basal Measure Basal Fluorescence (F0) DyeLoad->Basal Wash & Equilibrate Inject Inject Compound (this compound) Basal->Inject Automated Addition Response Measure Flux (Fmax) (Cytosolic Ca2+ Release) Inject->Response Real-time Kinetics

Figure 2: Calcium mobilization workflow for detecting GPCR agonist/antagonist activity.

Methodology
  • Cell Seeding: Seed CHO-K1 or HEK293 cells expressing target GPCR (e.g., P2X7) in 96-well black-wall/clear-bottom plates (20,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media. Add 100

    
    L Dye Loading Buffer (HBSS + 20 mM HEPES + Fluo-4 AM + Probenecid). Incubate 45 min at 37°C.
    
  • Compound Preparation: Prepare 5x concentration of the test compound in HBSS buffer.

    • Antagonist Mode: Add compound first, incubate 15 min, then inject Agonist (e.g., ATP for P2X7).

    • Agonist Mode: Inject compound directly.

  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) or similar.

    • Excitation: 488 nm / Emission: 525 nm.

    • Read frequency: 1 Hz for 60 seconds, then 0.5 Hz.

Troubleshooting:

  • High Background: Ensure cells are washed if using non-homogeneous dyes.

  • No Response: The compound may be cell-impermeable (unlikely given cLogP) or requires higher concentrations (fragment range).

References

  • BenchChem. (2025).[1][2] Biological Activity Screening of Piperidine Derivatives: A Technical Guide. Retrieved from

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry, 59(15), 6581-6602. (Context: Validation of low-MW fragments like piperidines).
  • PubChem. (2023). Compound Summary: (E)-N-(4-(1-(3-Aminobenzoyl)piperidin-4-YL)butyl)-3-(pyridin-3-YL)acrylamide (Nampt Inhibitor).[3] Retrieved from

  • Goel, K. K., et al. (2008).[4] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Retrieved from

  • Abdelshaheed, M. M., et al. (2021).[5] "Piperidine nucleus in the field of drug discovery."[2][5][6][7][8][9][10][11] Future Journal of Pharmaceutical Sciences, 7, 188.[5] (Context: Review of piperidine scaffold versatility).

Sources

Application Notes and Protocols: 1-(3-Aminobenzoyl)piperidin-4-ol as a Key Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an invaluable component in the design of molecules that interact with complex biological targets. This guide focuses on a particularly valuable derivative, 1-(3-aminobenzoyl)piperidin-4-ol , a trifunctional building block that serves as a pivotal intermediate in the synthesis of advanced pharmaceutical agents, notably in the realm of kinase inhibitors and other targeted therapies.[3][4] We will provide a comprehensive overview of its strategic importance, detailed synthetic protocols, and practical applications for researchers and professionals in drug development.

Strategic Importance in Medicinal Chemistry

The molecular architecture of this compound offers three key points of diversity for molecular elaboration, making it a highly versatile intermediate:

  • The Secondary Amine of the Piperidine Ring (via de-acylation): While the primary use of this intermediate is with the benzoyl group attached, the piperidine nitrogen can be revealed for further functionalization if required.

  • The Hydroxyl Group at the 4-position: This provides a site for ether or ester formation, or it can be oxidized to a ketone, opening up a plethora of subsequent chemical transformations.[5]

  • The Primary Aromatic Amine at the 3-position of the Benzoyl Group: This is arguably the most significant functional group, serving as a key handle for the introduction of various pharmacophoric elements through amide bond formation, sulfonylation, or participation in the synthesis of heterocyclic ring systems.

The spatial arrangement of these functionalities allows for the creation of three-dimensional structures that can effectively probe the binding pockets of complex protein targets. The 3-amino-benzoyl moiety, in particular, is a common feature in many kinase inhibitors, where the amino group often forms a critical hydrogen bond with the hinge region of the kinase domain.

Synthesis of this compound: A Two-Step Approach

A direct one-step synthesis of this compound from 3-aminobenzoic acid and piperidin-4-ol is challenging due to the potential for self-polymerization of the aminobenzoic acid and the competing nucleophilicity of the aromatic amine.[6] A more robust and higher-yielding approach involves a two-step sequence: N-acylation with a nitro-substituted precursor followed by reduction of the nitro group.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Nitro Group Reduction A Piperidin-4-ol C 1-(3-Nitrobenzoyl)piperidin-4-ol A->C B 3-Nitrobenzoyl chloride B->C D 1-(3-Nitrobenzoyl)piperidin-4-ol F This compound D->F E H2, Pd/C E->F

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part A: Synthesis of 1-(3-Nitrobenzoyl)piperidin-4-ol

This step involves the acylation of piperidin-4-ol with 3-nitrobenzoyl chloride, a classic example of the Schotten-Baumann reaction. The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Piperidin-4-ol101.1510.0 g0.0989
3-Nitrobenzoyl chloride185.5618.3 g0.0986
Triethylamine (TEA)101.1915.0 mL0.108
Dichloromethane (DCM)-200 mL-
1M Hydrochloric Acid-100 mL-
Saturated Sodium Bicarbonate-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate---

Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperidin-4-ol (10.0 g, 0.0989 mol) and dichloromethane (DCM, 200 mL). Cool the resulting solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (15.0 mL, 0.108 mol) to the stirred solution.

  • Acylation: Dissolve 3-nitrobenzoyl chloride (18.3 g, 0.0986 mol) in 50 mL of DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Wash the reaction mixture sequentially with 1M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford 1-(3-nitrobenzoyl)piperidin-4-ol as a white to pale yellow solid.

Expected Yield: 85-95%

Part B: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(3-Nitrobenzoyl)piperidin-4-ol250.2520.0 g0.0799
Palladium on Carbon (10% Pd/C)-1.0 g-
Methanol or Ethanol-250 mL-
Hydrogen Gas (H₂)-Balloon or Parr shaker-
Celite®---

Protocol:

  • Reaction Setup: To a hydrogenation flask, add 1-(3-nitrobenzoyl)piperidin-4-ol (20.0 g, 0.0799 mol) and methanol (or ethanol, 250 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction Progression: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction is typically complete within 4-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric when dry; ensure the Celite® pad remains moist with the solvent during filtration.

    • Wash the Celite® pad with additional methanol (50 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to yield this compound as a solid.

Expected Yield: 90-98%

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: As a preliminary indicator of purity.

Applications in Drug Synthesis: A Kinase Inhibitor Scaffold

The this compound intermediate is a valuable precursor for the synthesis of various targeted therapeutics, particularly protein kinase inhibitors. The 3-amino group serves as an excellent nucleophile for coupling with electrophilic partners.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor

G A This compound C Amide/Sulfonamide Coupling A->C B Electrophilic Pharmacophore (e.g., R-COCl, R-SO2Cl) B->C D Kinase Inhibitor Candidate C->D

Caption: General scheme for utilizing the intermediate in drug synthesis.

This general scheme can be applied to the synthesis of inhibitors for a wide range of kinases by varying the nature of the "Electrophilic Pharmacophore." This could be a substituted pyrimidine, quinazoline, or other heterocyclic system commonly found in kinase inhibitors.[3][7] The piperidin-4-ol moiety can also be further modified to optimize solubility, cell permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

  • 3-Nitrobenzoyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium on carbon is flammable and can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care under an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure all hydrogenation procedures are carried out in a well-ventilated area, away from ignition sources, and using appropriate safety equipment.

Conclusion

This compound is a high-value intermediate for the synthesis of complex, biologically active molecules. The robust, two-step synthesis protocol provided herein offers a reliable and scalable method for its production. The trifunctional nature of this building block provides medicinal chemists with a versatile platform to generate diverse libraries of compounds for drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

References

  • Chikhale, R., et al. (2018). Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(7), 1475-1489. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2020). Piperidine Derivatives as Drug Scaffolds: Recent Advances in Their Synthesis and Pharmacological Applications. Molecules, 25(3), 633. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Wessig, P., & Müller, G. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal, 21(48), 17359-17367. Available at: [Link]

  • Lee, J. H., et al. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3020-3023. Available at: [Link]

  • Penke, B., & Ötvös, L. (2000). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. European Patent No. 1531822. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 27(24), 8783. Available at: [Link]

  • Di Micco, S., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. Available at: [Link]

  • Rutjes, F. P. J. T., et al. (2002). Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. European Journal of Organic Chemistry, 2002(18), 3133-3139. Available at: [Link]

  • Janssen, P. A. J. (1967). Derivatives of benzimidazolinyl piperidine. U.S. Patent No. 3,318,900.
  • Sandoz AG. (1985). Piperidine derivatives. European Patent No. 0134124.
  • Chem-Impex. (n.d.). 1-(4-Nitrobenzoyl)piperidin-4-one. Retrieved February 17, 2026, from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 62(24), 513-549. Available at: [Link]

  • Biogaran. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate. U.S. Patent No. 9,650,337.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2017). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Chinese Patent No. 106946708A.
  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(25), 6721-6729. Available at: [Link]

  • D'Alonzo, D., et al. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 23(11), 2963. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved February 17, 2026, from [Link]

  • Hudlicky, T., et al. (2009). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 7(19), 3936-3944. Available at: [Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. Available at: [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Available at: [Link]

  • Yamanashi, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(14), 2619-2629. Available at: [Link]

  • Wróbel, D., et al. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1883. Available at: [Link]

  • Jayanalina, T., & Ramachandran, K. (2014). Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). International Journal of ChemTech Research, 6(1), 586-591. Available at: [Link]

  • Claesson, A., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(23), 8140-8146. Available at: [Link]

  • Koyiri, K., & Prasad, K. R. (2017). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 10(2), 503-508. Available at: [Link]

  • Mamidi, N., et al. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(21), 7416. Available at: [Link]

Sources

analytical methods for 1-(3-Aminobenzoyl)piperidin-4-OL quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on Analytical Methods for the Quantification of 1-(3-Aminobenzoyl)piperidin-4-OL

Abstract: This document provides a comprehensive guide to the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. Two robust analytical methods are detailed: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, method validation guidelines, and the scientific rationale behind the procedural choices.

Introduction and Analytical Principles

This compound is a heterocyclic compound whose precise quantification is critical for ensuring the quality, consistency, and purity of active pharmaceutical ingredients (APIs). As an intermediate, its concentration in reaction mixtures and its purity in isolated form directly impact the yield and impurity profile of the final drug product. Therefore, validated analytical methods are essential for process control and regulatory compliance.[1][2]

The molecular structure of this compound features two key functional groups that dictate the analytical strategy:

  • The Aminobenzoyl Group: This aromatic amide contains a chromophore, making the molecule suitable for analysis by UV spectrophotometry.

  • The Piperidine Moiety: The basic nitrogen within the piperidine ring and the primary amine on the benzoyl group are readily protonated, making the molecule ideal for sensitive detection by mass spectrometry in positive ionization mode.

This guide presents two complementary methods leveraging these structural features. The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[3][4]

Method 1: Quantification by HPLC-UV

This method is ideal for routine analysis, such as determining the purity of the bulk intermediate or monitoring the progress of a synthesis reaction where analyte concentrations are relatively high (µg/mL to mg/mL range).

Rationale for Method Selection

Reversed-phase HPLC is the chosen separation technique due to the moderate polarity of the analyte. A C18 stationary phase provides excellent retention and separation from common reaction impurities. The inherent UV absorbance of the aminobenzoyl chromophore allows for direct detection without the need for derivatization, simplifying the workflow.

Materials and Reagents
  • This compound Reference Standard (Purity ≥98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (≥99%)

  • Ultrapure Water (18.2 MΩ·cm)

Experimental Protocol

2.3.1. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (5-150 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

2.3.2. Sample Preparation Accurately weigh a known amount of the sample (e.g., 25 mg of bulk powder) into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution. Dilute to the mark with diluent and mix thoroughly. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

2.3.3. Chromatographic Conditions The following table outlines the recommended starting conditions for the HPLC-UV analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min[5]
Column Temp. 35 °C[6][5]
Injection Vol. 10 µL[6][5]
Detector UV/PDA
Detection λ 254 nm (or λmax determined by PDA scan)

2.3.4. Analysis Workflow The workflow for the HPLC-UV analysis is illustrated in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in Diluent & Sonicate A->B C Prepare Calibration Standards (Serial Dilution) B->C D Filter Sample (0.45 µm) B->D F Inject Standards & Sample C->F D->F E Equilibrate HPLC System E->F G Acquire Data F->G H Integrate Peak Areas G->H I Generate Calibration Curve (Area vs. Conc.) H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV Quantification.

Method 2: Quantification by LC-MS/MS

This method is designed for applications requiring high sensitivity and selectivity, such as the quantification of this compound in complex matrices (e.g., biological fluids) or its detection as a trace-level impurity.[7]

Rationale for Method Selection

LC-MS/MS, particularly with a triple quadrupole mass spectrometer, offers unparalleled sensitivity and specificity through Multiple Reaction Monitoring (MRM).[7] This technique isolates a specific precursor ion (the protonated molecule) and detects a specific fragment ion, effectively filtering out background noise and matrix interferences.[4] Electrospray Ionization (ESI) in positive mode is selected as it is highly efficient for protonating the basic nitrogen atoms in the analyte.

Materials and Reagents
  • All reagents from Method 1, but of LC-MS grade.

  • Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound with a different mass.

Experimental Protocol

3.3.1. Preparation of Solutions

  • Mobile Phases & Diluent: As in Method 1, using LC-MS grade reagents.

  • Standard Stock Solution (approx. 100 µg/mL): Prepare as in Method 1.

  • Working Standards (0.1 - 100 ng/mL): Prepare by serially diluting the stock solution. Each standard should be spiked with the Internal Standard at a fixed concentration.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the IS (e.g., 100 µg/mL). A working IS solution is then prepared by diluting the stock to the desired final concentration (e.g., 10 ng/mL).

3.3.2. Sample Preparation For a bulk sample, follow the procedure in 2.3.2, but dilute the final filtered solution significantly to fall within the ng/mL calibration range. Spike the final dilution with the IS. For biological samples (e.g., plasma), a protein precipitation step (e.g., with 3 volumes of cold acetonitrile containing the IS) followed by centrifugation is typically required.

3.3.3. LC-MS/MS Conditions The following table outlines the recommended starting conditions. Optimization of MS parameters is crucial.

ParameterRecommended Condition
LC System Waters ACQUITY UPLC or equivalent
MS System Triple Quadrupole Mass Spectrometer
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C[7]
Injection Vol. 5 µL
Ionization Electrospray (ESI), Positive Mode[7]
MRM Transition Hypothetical: Precursor [M+H]⁺ → Product Ion⁺
Key MS Params Capillary Voltage, Cone Voltage, Collision Energy (to be optimized)

3.3.4. Analysis Workflow The high-sensitivity workflow for LC-MS/MS analysis is outlined below.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards & Samples B Spike with Internal Standard (IS) A->B C Sample Cleanup (e.g., Protein Precipitation) B->C If matrix is complex E Inject Standards & Samples into LC-MS/MS C->E D Optimize MS/MS Parameters (MRM) D->E F Acquire Data E->F G Integrate Peak Areas (Analyte & IS) F->G H Generate Calibration Curve (Area Ratio vs. Conc.) G->H I Quantify Sample Concentration H->I

Caption: Workflow for High-Sensitivity LC-MS/MS Quantification.

Method Validation

Any analytical method intended for quality control or regulatory submission must be validated to ensure it is fit for purpose.[8] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[1] The key validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).

The following table summarizes the essential validation parameters and their typical acceptance criteria for a quantitative impurity method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity analysis (PDA), no interference at the analyte retention time in blank/placebo injections.
Linearity To demonstrate a proportional relationship between signal and concentration.Correlation coefficient (r²) ≥ 0.995 over a defined range (e.g., LOQ to 150% of target conc.).
Accuracy To measure the closeness of the results to the true value.80-120% recovery for spiked samples at a minimum of 3 concentration levels (e.g., 50%, 100%, 150%).[3]
Precision To assess the degree of scatter between measurements.Repeatability (Intra-day): RSD ≤ 2-3% for ≥6 replicates. Intermediate Precision (Inter-day): RSD ≤ 5% across different days/analysts.[8]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio ≥ 3:1.[5]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10:1; Precision (RSD) ≤ 10%.[3][5]
Robustness To measure the method's resilience to small, deliberate variations in parameters.No significant impact on results when varying parameters like flow rate (±5%), column temp (±2°C), mobile phase pH (±0.2).

Conclusion

The HPLC-UV and LC-MS/MS methods described provide a robust framework for the accurate quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control, while the LC-MS/MS method offers the high sensitivity required for trace analysis and complex sample matrices. Proper method validation according to ICH guidelines is imperative to ensure data integrity and regulatory compliance.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. NPRA.
  • van de Merbel, N. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Prasad, A. R., et al. (2014, November 1). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Chinese Journal of analysis laboratory. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • MDPI. (2022, June 27). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.

Sources

Application Note & Protocols: A Strategic Framework for Elucidating the Biological Activity of 1-(3-Aminobenzoyl)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Novel Chemical Entity

The discovery and development of new therapeutics often begin with novel chemical entities (NCEs) whose biological activities are entirely unknown. 1-(3-Aminobenzoyl)piperidin-4-OL is one such NCE. It features a piperidine scaffold, a six-membered nitrogen-containing heterocycle that is a cornerstone of modern medicinal chemistry and a "privileged scaffold" found in a multitude of clinically approved drugs.[1][2] The presence of this ring system, along with its aminobenzoyl and hydroxyl functional groups, suggests a high potential for biological activity, but provides no immediate clues as to its specific molecular target or mechanism of action.

This guide provides a comprehensive, strategic framework for researchers, scientists, and drug development professionals to systematically investigate the biological activity of an uncharacterized compound like this compound. The approach detailed herein is designed to be a self-validating system, progressing from broad, unbiased screening to more focused, target-based investigations. We will explain the causality behind each experimental choice, providing detailed protocols for a two-pronged strategy:

  • Part A: Target-Agnostic Phenotypic Screening to identify any observable effect of the compound on whole cells.

  • Part B: Target-Based Biochemical Screening against a high-value, hypothetical target class (protein kinases) to exemplify how to confirm direct molecular interactions.

This dual approach maximizes the potential for discovering the compound's function, whether it acts on a known pathway or reveals entirely new biology.

Preliminary Compound Characterization (Prerequisite)

Before commencing any biological assay, it is critical to establish the quality and fundamental properties of the this compound sample.

  • Purity Assessment: Verify compound identity and purity (ideally >95%) using LC-MS and ¹H-NMR. Impurities can lead to confounding results or direct assay interference.

  • Solubility Determination: Determine the compound's solubility in aqueous buffers and common solvents like DMSO. Poor solubility is a frequent cause of "false positive" results due to compound precipitation or aggregation.

  • Stability Analysis: Assess the compound's stability in assay buffer and solvent over time to ensure its integrity throughout the experimental window.

A Strategic Workflow for Activity Discovery

For an NCE with no known target, a hierarchical screening approach is the most logical and resource-effective strategy. This begins with broad, unbiased assays to detect any cellular effect, followed by more specific assays to deconvolve the mechanism of action.

G cluster_0 Part A: Phenotypic Screening cluster_1 Part B: Target-Based Screening (Hypothetical) A Primary Screen: Cell Viability/Cytotoxicity Assay (e.g., MTS Assay) B Secondary Screen: High-Content Imaging (Multiparametric Phenotypic Analysis) A->B Active compounds C Phenotypic Hit (Confirmed cellular activity) B->C Confirmed & prioritized hits Deconvolution Target Deconvolution & Mechanism of Action Studies C->Deconvolution D Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo™) E Orthogonal Screen: TR-FRET Binding Assay D->E Initial hits F Biochemical Hit (Confirmed direct target interaction) E->F Validated hits F->Deconvolution Start This compound (Purity & Solubility Verified) Start->A Start->D Parallel or Subsequent Effort G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Kinase + Substrate + ATP + Inhibitor (Test Compound) B Phosphorylated Substrate + ADP A->B Kinase Activity C Add ADP-Glo™ Reagent B->C D Remaining ATP is depleted C->D E Add Kinase Detection Reagent D->E F ADP -> ATP E->F G ATP + Luciferin -> Light F->G H Luminescent Signal (∝ Kinase Activity) G->H Quantify Signal

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials:

  • Purified, active protein kinase A (PKA)

  • PKA substrate peptide (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (test compound)

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X enzyme/substrate mix in kinase buffer containing PKA (e.g., 2 ng/µL) and Kemptide (e.g., 50 µM).

    • Prepare a 2X ATP solution in kinase buffer (e.g., 20 µM). The optimal ATP concentration should be at or near the Kₘ value for the specific kinase.

    • Prepare serial dilutions of the test compound and Staurosporine in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of test compound or control solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X enzyme/substrate mix to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. The total reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Define controls:

      • 100% Activity (Negative Control): Reaction with vehicle (DMSO) instead of inhibitor.

      • 0% Activity (Positive Control): Reaction with a high concentration of Staurosporine.

    • Calculate percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PosCtrl) / (Signal_NegCtrl - Signal_PosCtrl))

    • Plot percent inhibition against the log of compound concentration and fit the curve to determine the IC₅₀ value.

Self-Validating Systems: Ensuring Data Trustworthiness

To ensure the integrity of the results, every protocol must incorporate a system of self-validation. This involves rigorous controls and follow-up experiments to eliminate false positives and artifacts.

Assay Quality Control (Z'-Factor): For high-throughput screens, the Z-factor (Z') is a statistical metric used to evaluate assay quality by quantifying the separation between positive and negative controls. [3][4][5][6]* Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Interpretation: An assay is considered excellent for screening if Z' ≥ 0.5. [6][7]This calculation should be performed during assay development and validation.

Counter-Screening for PAINS: Pan-Assay Interference Compounds (PAINS) are molecules that give false positive results in many different assays through non-specific mechanisms like aggregation, redox cycling, or interfering with the detection technology. [8][9][10]* Causality: It is critical to determine if this compound is a true hit or a PAIN. [11]* Protocol: A common counter-screen involves running the biochemical assay in the absence of the kinase enzyme. A compound that still shows "inhibition" in this setup is likely interfering with the assay reagents (e.g., the luciferase system) and is a probable false positive.

Orthogonal Assays: A true hit should demonstrate activity in multiple, mechanistically distinct assays. [12][13][14]This is the principle of orthogonal validation.

  • Rationale: Confirming a hit with a different technology increases confidence that the observed activity is due to specific interaction with the target, not an artifact of the primary assay format. [15][16]* Example: If this compound is a hit in the ADP-Glo™ (luminescence) kinase activity assay, its direct binding to the kinase should be confirmed using a different biophysical method, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay or Surface Plasmon Resonance (SPR). [12][17] Table 2: Hypothetical Data Summary and Validation Checklist

Assay TypeCompoundResult (IC₅₀)Z'-FactorOrthogonal ValidationPAINS Counter-ScreenStatus
Phenotypic This compound12.5 µM0.72HCS confirms apoptotic phenotypeN/AValidated Phenotypic Hit
Biochemical This compound2.1 µM0.81Active in TR-FRET (Kᴅ = 1.8 µM)Inactive (No interference)Validated Biochemical Hit
Biochemical Compound X5.3 µM0.75Inactive in TR-FRETActive (Luciferase inhibitor)False Positive (PAIN)

Conclusion

Determining the biological activity of a novel chemical entity such as this compound requires a systematic and multi-faceted approach. The strategy outlined in this guide, beginning with broad phenotypic screening to identify cellular effects and progressing to specific biochemical assays to confirm direct target engagement, provides a robust framework for discovery. By embedding principles of self-validation—including rigorous quality controls, counter-screening, and orthogonal testing—researchers can generate high-confidence data. This logical progression from an unknown compound to a validated hit with a potential mechanism of action is fundamental to modern drug discovery and provides the critical foundation for subsequent lead optimization and preclinical development.

References

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
  • High-content screening. Wikipedia.
  • MTT assay. Wikipedia.
  • Z-factors. BIT 479/579 High-throughput Discovery.
  • What are PAINS?. BIT 479/579 High-throughput Discovery.
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Benchchem.
  • High-Content Screening: Principles, Techniques, and Applic
  • Orthogonal Assay Service.
  • Cell viability assays. Abcam.
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • CyQUANT™ MTT and XTT Cell Viability Assays. Thermo Fisher Scientific.
  • Dealing with PAINs in a drug discovery CRO.
  • What are the similarities between MTT and MTS assays?.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Improving Therapeutics Discovery with Orthogonal Assay D
  • Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery World.
  • Z-Factor Calcul
  • Pan-assay interference compounds (PAINS).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. Ingenta Connect.
  • Kinase Assays with Myra. Bio Molecular Systems.
  • Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. NCBI Bookshelf.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
  • High Content Screening: What is it, Methodologies and Best Practices. Biobide.
  • On HTS: Z-factor. Medium.
  • Small Molecule Drug Discovery.
  • Kinase Activity Assay.
  • High-Content vs. High-Throughput Screening Technologies. AZoLifeSciences.
  • Assay Development Services. Concept Life Sciences.
  • High Quality Hits in Drug Discovery: Confident Screening. Pelago Bioscience.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • From gene to valid
  • Assay development and screening for discovery of chemical probes, drugs or immunomodul
  • Orthogonal method in pharmaceutical product analysis. Alphalyse.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
  • Phenotypic screening. Wikipedia.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. Frontiers in Pharmacology.
  • Phenotypic Screening Libraries. Life Chemicals.
  • Bioactivity descriptors for uncharacterized chemical compounds. PMC.
  • 1-(3-Aminobenzenesulfonyl)piperidin-4-ol. Fluorochem.
  • 1-(3-Aminophenyl)piperidin-4-ol. Sigma-Aldrich.
  • Piperidine, 1-[4-[[(2,5-dichlorophenyl)sulfonyl]amino]benzoyl]- Properties. EPA.
  • piperidin-4-ol. ChemBK.
  • Piperidine. Wikipedia.

Sources

Application Note: Strategic Derivatization of 1-(3-Aminobenzoyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the protocols for derivatizing 1-(3-aminobenzoyl)piperidin-4-ol , a privileged bifunctional scaffold often utilized in the design of GPCR ligands, NAMPT inhibitors, and fragment-based drug discovery (FBDD).

While the piperidine-4-ol core provides a classic pharmacophore for hydrogen-bonding interactions, the 3-aminobenzoyl moiety serves as a critical "chemical handle."[1] This guide focuses on exploiting the unique reactivity of the aromatic amine (aniline) to generate:

  • Fluorescent Probes (for cellular localization and binding kinetics).[1]

  • Biotinylated Conjugates (for affinity purification and target identification).

  • Click-Chemistry Intermediates (for modular library synthesis).

Chemical Logic & Reactivity Profile

Successful derivatization requires understanding the nucleophilic hierarchy of the molecule.

  • Site A: Primary Aromatic Amine (Ar-NH₂). [1][2]

    • Reactivity: Moderate nucleophile.[1] The benzene ring withdraws electron density, making it less reactive than aliphatic amines but highly selective for activated esters (NHS) and isothiocyanates.

    • pKa: ~4.0–5.0. At physiological pH (7.4), it exists predominantly in the neutral, nucleophilic form.

  • Site B: Secondary Alcohol (Cyclic Alk-OH). [1]

    • Reactivity: Weak nucleophile.[1] Requires strong bases or specific catalysts to react with acylating agents.[1]

    • Strategic Advantage: Under controlled conditions (pH 7.0–8.5), Site A can be selectively labeled without protecting Site B , simplifying the workflow.

Reactivity Pathway Diagram

The following diagram illustrates the decision tree for functionalizing this scaffold.

ReactivityPath Scaffold 1-(3-Aminobenzoyl) piperidin-4-ol Amine Site A: Ar-NH2 (Primary Target) Scaffold->Amine Alcohol Site B: 4-OH (Secondary Target) Scaffold->Alcohol NHS_Rxn Rxn: NHS-Ester / Isothiocyanate (pH 7.5 - 8.5) Amine->NHS_Rxn High Selectivity Click_Rxn Rxn: Diazotransfer / Amide Coupling (Click Chemistry Handle) Amine->Click_Rxn Alcohol->NHS_Rxn Inert under Protocol Conditions Probe Fluorescent/Biotin Conjugate NHS_Rxn->Probe Library Alkyne/Azide Intermediate Click_Rxn->Library

Figure 1: Chemoselective derivatization strategy targeting the aniline moiety over the secondary alcohol.[1]

Protocol A: Synthesis of Fluorescent Probes (FITC Labeling)

Objective: Conjugate the scaffold with Fluorescein Isothiocyanate (FITC) for flow cytometry or fluorescence microscopy. Mechanism: The aromatic amine attacks the electrophilic carbon of the isothiocyanate to form a stable thiourea linkage.

Materials
  • Substrate: this compound (10 mg, ~45 µmol).

  • Reagent: FITC (Fluorescein 5-isothiocyanate) (1.1 equivalents).

  • Solvent: Anhydrous DMF or DMSO.[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Purification: Preparative HPLC (C18 column).

Step-by-Step Procedure
  • Dissolution: Dissolve 10 mg of the scaffold in 500 µL of anhydrous DMF in a 1.5 mL amber microcentrifuge tube (protect from light).

  • Activation: Add 2.0 equivalents of DIPEA (approx. 16 µL). Vortex briefly.

    • Expert Note: Although the aniline is neutral, the base ensures the thiourea product remains stable and scavenges any acidic byproducts.

  • Conjugation: Add 1.1 equivalents of FITC (approx. 19 mg) dissolved in 200 µL DMF.

  • Incubation: Shake at room temperature (25°C) for 4–6 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the starting material (MW ~220 Da) and appearance of the product (MW ~609 Da).

  • Quenching: Add 50 µL of 10% butylamine in DMF to scavenge excess FITC (optional, if purifying immediately, this can be skipped).

  • Purification: Inject the reaction mixture directly onto a Prep-HPLC C18 column.

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Lyophilization: Collect the product peak and freeze-dry to obtain an orange/yellow powder.

Data Specifications
ParameterValue / Observation
Target Mass (ESI+) [M+H]⁺ = 610.2 Da
Retention Time Shift Significant shift to higher hydrophobicity (e.g., 2 min -> 8 min on C18).
Absorption Max 495 nm (Fluorescein core).
Emission Max 519 nm.

Protocol B: Biotinylation for Affinity Pull-Down[1]

Objective: Create a probe to isolate binding partners (e.g., receptors, enzymes) from cell lysates. Chemistry: NHS-ester coupling.[1] Aromatic amines react slower with NHS esters than aliphatic amines; therefore, an NHS-LC-Biotin (Long Chain) is recommended to reduce steric hindrance.[1]

Step-by-Step Procedure
  • Preparation: Dissolve 10 mg (45 µmol) of scaffold in 1 mL dry DMSO.

  • Reagent Addition: Add 1.2 equivalents of EZ-Link™ NHS-LC-Biotin .

  • Catalysis: Add 3 equivalents of DIPEA.

    • Critical Step: If the reaction is sluggish (incomplete after 6 hours), heat gently to 37°C. Aromatic amines can be stubborn nucleophiles with bulky NHS esters.

  • Work-up: Dilute with 5 mL water. If the product precipitates, centrifuge and wash with water. If soluble, proceed to C18 purification.

Protocol C: "Click-Ready" Functionalization

Objective: Convert the amine into an alkyne, allowing the scaffold to be "clicked" to any azide-tagged reporter (fluorophore, degrader, isotope) later.

Diagram: Click Chemistry Workflow

ClickWorkflow Step1 1. Amide Coupling (Scaffold + Pentynoic Acid) Step2 2. Isolation of Alkyne-Linker Step1->Step2 HATU/DIPEA, DMF Step3 3. CuAAC Reaction (Add Azide-Reporter) Step2->Step3 CuSO4, Ascorbate

Figure 2: Modular workflow for generating a click-compatible library.

Procedure (Amide Coupling)
  • Activation: In a vial, mix 4-Pentynoic acid (1.2 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Stir for 15 mins to form the activated ester.

  • Coupling: Add the This compound scaffold (1.0 eq) to the mixture.

  • Reaction: Stir at Room Temp for 2 hours.

    • Why HATU? HATU is superior to EDC/NHS for coupling to less nucleophilic anilines.

  • Result: You now have an Alkyne-tagged scaffold ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Low Yield (Protocol A/B) Aniline nucleophilicity is too low.Switch solvent to Pyridine (acts as solvent & catalyst) or heat to 40°C.
O-Acylation (Side Rxn) Reaction pH > 9.0 or excess reagent.[1]Maintain pH ~8.0. Use stoichiometric reagent (1.0–1.1 eq). The amine reacts kinetically faster.
Precipitation Product is hydrophobic.Use DMSO/DMF mixtures. Avoid water during the reaction phase.
Hydrolysis of NHS Ester Wet solvent.Use anhydrous DMF/DMSO stored over molecular sieves.

References

  • Hermanson, G. T. (2013).[3] Bioconjugate Techniques (3rd Edition). Academic Press.[1][3] (Chapter 2: Functional Targets – Amines).

    • Source:[1]

  • Gao, Y., et al. (2010). "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Antimicrobial Agents and Chemotherapy, 54(11), 4554–4561.

    • Source:[1]

  • Zhao, X., & Suo, Y. (2008). "Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection.

    • Source:[1]

  • BenchChem. (2025).[4] "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry."

    • Source:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Aminobenzoyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(3-aminobenzoyl)piperidin-4-ol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this specific amide coupling reaction. Our focus is on explaining the causality behind experimental choices to empower you to overcome synthetic hurdles effectively.

Reaction Overview: The Amide Coupling Challenge

The synthesis of this compound involves the formation of an amide bond between 3-aminobenzoic acid and piperidin-4-ol. While this appears to be a straightforward amide coupling, the bifunctional nature of both starting materials presents unique challenges. The 3-aminobenzoic acid contains both a carboxylic acid and a nucleophilic aromatic amine, while piperidin-4-ol possesses a secondary amine for coupling and a hydroxyl group. This creates the potential for side reactions, such as polymerization or O-acylation, which can complicate the reaction and purification process.

Reaction Scheme:

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis typically stem from three primary areas: inefficient activation of the carboxylic acid, competing side reactions, or suboptimal reaction conditions.

  • Inefficient Carboxylic Acid Activation: The most common method for amide bond formation is the conversion of the carboxylic acid into a more reactive species.[1] If this activation is incomplete, the reaction will stall.

    • Carbodiimide Issues: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can form an unstable O-acylisourea intermediate. This intermediate can rearrange into an unreactive N-acylurea byproduct, consuming your starting material. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is critical to intercept the O-acylisourea and form a more stable active ester, which then efficiently reacts with the amine.[2]

    • Reagent Quality: Carbodiimides and other coupling reagents are moisture-sensitive. Ensure you are using fresh, high-quality reagents stored under anhydrous conditions.

  • Side Reactions: The presence of multiple functional groups can lead to undesired products.

    • Polymerization: The aromatic amine of one 3-aminobenzoic acid molecule can potentially react with the activated carboxylate of another, leading to oligomers. This is generally less favorable than the reaction with the more nucleophilic piperidine nitrogen but can occur, especially at high concentrations or temperatures.

    • O-Acylation: The hydroxyl group of piperidin-4-ol could be acylated to form an ester. While the secondary amine is a stronger nucleophile than the secondary alcohol, this side reaction can occur. Using a stoichiometric amount of the amine and carefully controlling the reaction temperature can minimize this.

  • Suboptimal Conditions:

    • pH/Base: The reaction requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed and to deprotonate the piperidinium salt, freeing the nucleophilic amine.[2] Insufficient base can halt the reaction. However, excessive base can increase the rate of side reactions.

    • Solvent: Aprotic polar solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are standard choices. Ensure the solvent is anhydrous, as water will hydrolyze the activated carboxylic acid intermediate.

Q2: I'm seeing multiple spots on my TLC and/or unexpected peaks in my LC-MS. What are these impurities?

A2: Besides unreacted starting materials, the most common impurities are the byproducts of the coupling reaction itself or side reactions.

  • N,N'-dicyclohexylurea (DCU) or related urea byproduct: If you are using Dicyclohexylcarbodiimide (DCC) or EDC, the corresponding urea byproduct is always formed. DCU is notoriously difficult to remove as it has limited solubility in many common solvents. If using DCC, much of it can often be removed by filtration. The urea from EDC is more soluble but can often be removed with an aqueous wash.

  • N-acylurea: As mentioned in A1, this is a rearranged, inactive intermediate formed from the coupling reagent and your carboxylic acid. It will have a mass corresponding to [Mass of 3-aminobenzoic acid + Mass of coupling reagent - H₂O].

  • Dimer/Oligomers: These would appear as higher molecular weight species in the mass spectrum, corresponding to multiples of the 3-aminobenzoyl unit.

  • O-acylated Product: This side product would have the same mass as your desired product but different polarity and chromatographic retention time. Careful analysis of NMR spectra (specifically the chemical shift of the proton on the carbon bearing the oxygen) can distinguish it from the desired amide.

Q3: My reaction seems to stall and never goes to completion, even after extended reaction times. Why?

A3: This is a classic sign of reagent deactivation or a fundamental issue with the reaction setup.

  • Moisture: This is the most common culprit. Even trace amounts of water can hydrolyze your activated ester intermediate faster than it can react with the amine. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents relative to the piperidin-4-ol. This helps drive the reaction to completion.

  • Temperature: Most amide couplings are run at 0 °C and allowed to warm to room temperature.[3] Running the reaction at too low a temperature may slow the rate significantly, while too high a temperature can promote side reactions and reagent decomposition.

  • Order of Addition: The order in which reagents are added is crucial. The standard and most effective method is to pre-activate the carboxylic acid with the coupling reagent and additive (e.g., EDC/HOBt) for 15-30 minutes before adding the amine. Adding all components at once can allow the coupling reagent to react directly with the amine, forming a guanidinium byproduct and reducing efficiency.

Q4: I am struggling with the purification of the final product. It seems very polar and difficult to separate from byproducts.

A4: The product contains a free aromatic amine, a hydroxyl group, and a tertiary amine within the piperidine ring, making it quite polar and basic. This requires a tailored purification strategy.

  • Column Chromatography: This is often the most effective method.

    • Tailing: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, causing significant peak tailing. To counteract this, add a small amount of a basic modifier like triethylamine (e.g., 1%) or ammonia (e.g., using a gradient of DCM/MeOH with 1% NH₄OH) to the mobile phase.[4]

    • Solvent System: A gradient elution is typically necessary. Start with a less polar system (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding Methanol (e.g., 0-15% gradient of MeOH in EtOAc or DCM).

  • Aqueous Workup: A well-designed aqueous workup can remove many impurities before chromatography.

    • Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted 3-aminobenzoic acid and HOBt.

    • A wash with water can help remove the water-soluble urea byproduct from EDC.

    • Avoid strong acidic washes, as your product can be protonated and move into the aqueous layer.

  • Recrystallization: If the crude product is obtained as a solid, recrystallization can be an effective final purification step.[5] A solvent system like ethanol/heptane or ethyl acetate/hexane might be suitable.[6] Experiment with different solvent/anti-solvent pairs to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q: Which coupling reagent system is best for this synthesis?

A: While many systems exist, a combination of a carbodiimide with an additive is a reliable and cost-effective choice. The EDC/HOAt system is reported to be highly efficient for a wide range of substrates and is a great starting point.[2] Phosphonium reagents like BOP or PyBOP and aminium/uronium reagents like HATU or HBTU are also very effective but are more expensive and generate stoichiometric amounts of carcinogenic byproducts (HMPA from BOP).

Q: Do I need to protect the aromatic amine or the hydroxyl group?

A: For this specific synthesis, protection is generally not required if the reaction conditions are optimized. The secondary amine of piperidin-4-ol is significantly more nucleophilic than the aromatic amine of 3-aminobenzoic acid, leading to high chemoselectivity. Similarly, the amine is more nucleophilic than the alcohol. By using the correct stoichiometry and pre-activating the carboxylic acid, you can achieve selective N-acylation of the piperidine ring. Adding protection/deprotection steps would lower the overall efficiency and yield of the synthesis.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting materials and the product (e.g., 10% MeOH in DCM). Stain with ninhydrin to visualize the amines (piperidin-4-ol and the product will stain, 3-aminobenzoic acid may stain weakly) and use UV light to visualize the aromatic starting material and product. The disappearance of the limiting reagent (typically piperidin-4-ol) is a good indicator of reaction completion. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for monitoring the formation of the product (m/z = 193.26 for [M+H]⁺) and the consumption of starting materials.

Data Presentation: Comparison of Common Coupling Systems

Coupling SystemTypical SolventTemperature (°C)ProsCons
EDC / HOBt DCM or DMF0 to RTCost-effective; water-soluble urea byproduct.Can lead to some racemization in chiral systems; HOBt has explosive properties when dry.
EDC / HOAt DCM or DMF0 to RTHigh efficiency, reduced side reactions compared to HOBt.[2]More expensive than HOBt.
DCC / HOBt DCM0 to RTInexpensive; DCU byproduct is largely insoluble and can be filtered off.DCU removal can be difficult; DCC is a known allergen.
HATU / DIPEA DMF0 to RTVery fast and efficient; low rate of side reactions.Expensive; generates stoichiometric byproducts.

Visualized Workflows and Logic

General Synthesis and Purification Workflow

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Extraction cluster_purification Purification A Dissolve 3-Aminobenzoic Acid (1.1 eq) & HOBt (1.1 eq) in Anhydrous DCM B Cool solution to 0 °C A->B C Add EDC (1.2 eq) B->C D Stir for 20 min (Pre-activation) C->D E Add Piperidin-4-ol (1.0 eq) & DIPEA (1.5 eq) in DCM D->E F Stir at 0 °C for 1 hr E->F G Warm to RT and stir for 12-18 hrs F->G H Monitor by TLC/LC-MS G->H I Dilute with DCM H->I J Wash with sat. NaHCO3 I->J K Wash with Brine J->K L Dry over Na2SO4, Filter K->L M Concentrate in vacuo L->M N Purify by Column Chromatography (Silica, DCM/MeOH/TEA gradient) M->N O Combine pure fractions N->O P Remove solvent O->P Q Characterize Product (NMR, MS) P->Q

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Reaction Yield

G A Low Yield Observed B Check Reagents & Solvents A->B C Analyze Reaction Conditions A->C D Investigate Side Reactions A->D B1 Are coupling reagents fresh? (e.g., EDC, HOBt) B->B1 B2 Is the solvent anhydrous? B->B2 C1 Was pre-activation performed? C->C1 C2 Is stoichiometry correct? (Acid/Coupling Agent > Amine) C->C2 C3 Was temperature controlled? (0 °C to RT) C->C3 D1 LC-MS shows high MW peaks? D->D1 D2 LC-MS shows mass of N-acylurea byproduct? D->D2 B3 Solution: Use new reagents, freshly dried solvent. B1->B3 B2->B3 C4 Solution: Optimize order of addition, stoichiometry, and temperature. C1->C4 C2->C4 C3->C4 D3 Solution: Use additive (HOAt), lower concentration, ensure proper reagent stoichiometry. D1->D3 D2->D3

Caption: Decision tree for troubleshooting low product yield.

Optimized Experimental Protocol

This protocol is a recommended starting point. Researchers should adapt it based on their specific laboratory conditions and analytical findings.

Materials:

  • 3-Aminobenzoic acid

  • Piperidin-4-ol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-aminobenzoic acid (1.1 eq) and HOBt (1.1 eq).

  • Add anhydrous DCM to dissolve the solids (concentration approx. 0.1 M with respect to the limiting reagent).

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 20 minutes for pre-activation.

  • In a separate flask, dissolve piperidin-4-ol (1.0 eq) and DIPEA (1.5 eq) in a minimal amount of anhydrous DCM.

  • Add the piperidin-4-ol/DIPEA solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the piperidin-4-ol is consumed.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0-10% Methanol in Dichloromethane containing 0.5% Triethylamine to elute the product.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Valle, F., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. ResearchGate. Available at: [Link]

  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tokyo University of Science. Available at: [Link]

  • Thadke, S. A., et al. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega. Available at: [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Gomathi, M., & Pitchumani, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Patsnap. (2017). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Eureka. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available at: [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • Scialpi, R., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(3-Aminobenzoyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Protocols for 1-(3-Aminobenzoyl)piperidin-4-ol Ticket ID: PUR-AMIDE-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely working with This compound , a bifunctional building block often used in kinase inhibitor synthesis or fragment-based drug discovery.

This molecule presents a specific purification paradox:

  • Polarity: The 4-hydroxyl group and the amide bond make it significantly polar, complicating standard normal-phase chromatography.

  • Amphotericity: The 3-amino group (aniline) is weakly basic, while potential impurities like 3-aminobenzoic acid are amphoteric, and 4-hydroxypiperidine is strongly basic.

This guide provides self-validating protocols to isolate your target with >98% purity.

Module 1: Critical Impurity Profiling

Before troubleshooting, you must identify what you are removing. The purification strategy depends entirely on the coupling method used (e.g., HATU, EDC/NHS, or Acid Chloride).

Impurity TypeSpecific CompoundPhysicochemical NatureRemoval Strategy
Starting Material A 3-Aminobenzoic acidAmphoteric (Acidic -COOH & Basic -NH₂).Base Wash (Ionizes -COOH to -COO⁻).
Starting Material B 4-HydroxypiperidineStrong Base (Aliphatic amine, pKa ~11).Buffer Wash (pH 5.5–6.0 protonates amine).
Coupling Reagent EDC-Urea / HATU byproductsWater-soluble urea / HOBt derivatives.[1]Aqueous Wash (High water solubility).
Side Product Oligomers/DimersHigh MW, Lipophilic.Precipitation/Chromatography .

Module 2: Liquid-Liquid Extraction (LLE) Troubleshooting

User Question: "I tried washing my reaction mixture with 1M HCl, but my product yield dropped significantly. Where did it go?"

Diagnosis: You likely protonated the aniline nitrogen on your product, rendering it water-soluble.

  • Product Aniline pKa: ~4.6

  • Impurity (Piperidine) pKa: ~11.0

  • 1M HCl pH: ~0

The Fix: The "pH Window" Protocol You must exploit the pKa difference between the aromatic amine (product) and the aliphatic amine (impurity).

Step-by-Step Optimized Extraction Protocol
  • Dilution: Dilute crude reaction mixture with Ethyl Acetate (EtOAc) or 2-MeTHF . Avoid DCM if possible to prevent emulsions with the amide.

  • Removal of Acidic Impurities (3-Aminobenzoic acid):

    • Wash organic layer 2x with Saturated NaHCO₃ (pH ~8.5) .

    • Mechanism: Deprotonates the carboxylic acid impurity (forming soluble carboxylate) while leaving the product's aniline (neutral) and phenol/alcohol (neutral) in the organic layer.

  • Removal of Basic Impurities (4-Hydroxypiperidine) - CRITICAL STEP:

    • Wash organic layer 2x with 0.5M Phosphate Buffer (pH 5.5–6.0) or dilute Citric Acid (10% w/v).

    • Mechanism: At pH 6.0, the aliphatic amine of 4-hydroxypiperidine (pKa ~11) is >99% protonated (water-soluble). The aromatic amine of your product (pKa ~4.6) remains >90% unprotonated (organic-soluble).

  • Drying: Dry organic phase over Na₂SO₄, filter, and concentrate.

Workflow Visualization

LLE_Workflow Start Crude Reaction Mixture (EtOAc/2-MeTHF) WashBase Wash 1: Sat. NaHCO3 (pH ~8.5) Start->WashBase AqLayer1 Aqueous Layer: 3-Aminobenzoic acid (COO-) Coupling byproducts WashBase->AqLayer1 Discard OrgLayer1 Organic Layer: Product + 4-Hydroxypiperidine WashBase->OrgLayer1 Keep WashAcid Wash 2: Phosphate Buffer (pH 5.5 - 6.0) OrgLayer1->WashAcid AqLayer2 Aqueous Layer: 4-Hydroxypiperidine (Protonated) WashAcid->AqLayer2 Discard FinalOrg Final Organic Layer: This compound WashAcid->FinalOrg Dry & Concentrate

Caption: Selective extraction strategy utilizing pKa differentials to separate aromatic vs. aliphatic amines.

Module 3: Chromatography Optimization

User Question: "My product is streaking on the silica column, and I can't separate it from the baseline impurities. What solvent system should I use?"

Diagnosis: The hydroxyl group (-OH) and the amide functionality cause strong adsorption to silica (H-bonding). The aniline group causes "tailing" due to interaction with acidic silanol groups.

The Fix: Modified Mobile Phases

Method A: Flash Chromatography (Normal Phase)
  • Stationary Phase: Spherical Silica (25–40 µm).

  • Base Modifier: You MUST add a modifier to block silanol interactions.

  • Solvent System: DCM : MeOH : NH₄OH (Dichloromethane : Methanol : Ammonium Hydroxide).

  • Gradient:

    • Start: 100% DCM.

    • Ramp: 0% to 10% (MeOH containing 1% NH₄OH).

    • Note: Premix the MeOH with 1% NH₄OH before creating the gradient to ensure consistent pH.

Method B: Reverse Phase (Prep-HPLC)
  • Stationary Phase: C18 (ODS).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Why Formic Acid? It protonates the aniline (improving solubility) and suppresses silanol ionization on the column, resulting in sharp peaks.

  • Gradient: 5% B to 60% B over 20 minutes. (The polar -OH group makes this compound elute relatively early).

Module 4: Crystallization & Final Polish

User Question: "I have a solid foam after the column. How do I get a crystalline powder?"

The Fix: Solvent Switching Benzamides with hydroxyl groups often form amorphous foams ("oiling out") if evaporated too quickly.

Crystallization Protocol:

  • Dissolution: Dissolve the foam in a minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) .

  • Anti-solvent: Slowly add n-Heptane or MTBE dropwise to the hot solution until slight turbidity persists.

  • Cooling: Allow to cool to room temperature slowly (turn off the heat bath and let it sit in the bath). Then move to 4°C.

  • Recovery: Filter the white precipitate.

Self-Validation Check:

  • NMR: Check for disappearance of the piperidine multiplet at ~2.8 ppm (indicates removal of starting material) and the benzoic acid protons.

  • LCMS: Single peak, Mass [M+H]+ = 221.1.

Module 5: Decision Matrix

Use this logic flow to determine your immediate next step.

Decision_Matrix Start Crude Mixture CheckSol Is it soluble in EtOAc? Start->CheckSol LLE Perform pH-Controlled LLE (Module 2) CheckSol->LLE Yes DCM_Sol Dissolve in DCM/MeOH CheckSol->DCM_Sol No PurityCheck Purity > 95%? LLE->PurityCheck Flash Flash Column DCM:MeOH:NH4OH DCM_Sol->Flash Flash->PurityCheck Cryst Recrystallize (EtOH/Heptane) PurityCheck->Cryst Yes Prep Prep-HPLC (C18 Formic Acid) PurityCheck->Prep No

Caption: Decision tree for selecting the optimal purification pathway based on solubility and initial purity.

References

  • PubChem. (n.d.). Piperidin-4-ol | C5H11NO | CID 79341.[2] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide Synthesis by Acylation. Retrieved February 18, 2026, from [Link]

  • Reich, H. J. (n.d.). pKa Data Compilation. University of Wisconsin-Madison.

Sources

Technical Support Center: Chromatographic Separation of 1-(3-Aminobenzoyl)piperidin-4-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 1-(3-Aminobenzoyl)piperidin-4-ol . This guide addresses the specific challenge of separating this target compound from its regioisomers (ortho- and para-aminobenzoyl analogs) and synthetic byproducts.

Case ID: #ISO-SEP-AMB-4OL

Status: Active Support Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Definition

User Query: "How do I achieve baseline separation of this compound isomers?"

Technical Analysis: The molecule This compound contains a piperidine ring substituted at the 4-position with a hydroxyl group and at the nitrogen with a 3-aminobenzoyl moiety.

  • Chirality: The 4-hydroxypiperidine moiety is achiral due to the plane of symmetry passing through the N-C4 axis.

  • The "Isomer" Challenge: The primary separation challenge is distinguishing the regioisomers arising from the aminobenzoyl group. During synthesis (e.g., amide coupling or nitro-reduction), the 2-amino (ortho) and 4-amino (para) isomers are common impurities.

  • Separation Difficulty: These regioisomers have identical mass (isobaric) and very similar hydrophobicities (LogP), making standard C18 separation difficult.

Objective: Establish a robust HPLC/UHPLC method to resolve the 3-amino (meta) target from 2-amino and 4-amino impurities.

Core Protocol: The "Gold Standard" Method

We recommend moving beyond standard C18 chemistry. The separation of aromatic regioisomers requires a stationary phase capable of


 interactions  and shape selectivity .
Recommended Method: Fluorinated Phenyl (PFP) Phase

Why this works: Pentafluorophenyl (PFP) columns offer multiple retention mechanisms—hydrophobicity,


 interaction, and dipole-dipole hydrogen bonding. The fluorine atoms interact specifically with the amine protons and the aromatic ring electron cloud, often providing superior selectivity for meta vs para isomers compared to alkyl phases.
Instrument Parameters
ParameterSettingRationale
Column PFP (Pentafluorophenyl) Propyl (e.g., 2.7 µm, 100 x 2.1 mm)Maximizes selectivity for aromatic positional isomers [1].[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Acidic pH protonates the aniline (pKa ~4), enhancing interaction with the electronegative F-atoms on the PFP phase.
Mobile Phase B Methanol (MeOH)MeOH promotes

interactions better than Acetonitrile (ACN) in phenyl-based columns.
Flow Rate 0.4 mL/minOptimized for 2.7 µm fused-core particles.
Gradient 5% B to 40% B over 10 minShallow gradient required to separate closely eluting regioisomers.
Detection UV @ 240 nm & 290 nm240 nm for the benzoyl backbone; 290 nm is specific to the aniline conjugation.
Temperature 25°C - 30°CLower temperatures often improve selectivity (

) for structural isomers [2].

Troubleshooting Guide (Q&A)

Issue 1: Critical Pair Co-elution (Meta vs. Para)

Q: My 3-amino (target) and 4-amino (impurity) peaks are merging. How do I improve resolution (


)? 
A:  The para and meta isomers often have the most similar hydrophobicities.
  • Switch Solvent: Change Mobile Phase B from Acetonitrile to Methanol . ACN forms a "pi-electron shield" that can dampen the specific interaction between the analyte's aromatic ring and the PFP stationary phase. Methanol allows the

    
     mechanism to dominate.
    
  • Lower Temperature: Reduce column temperature to 20°C . Isomer separation is often enthalpy-driven; lower temperature increases the retention difference.

Issue 2: Peak Tailing

Q: The main peak shows significant tailing (


). Is this due to the amine? 
A:  Yes. Even though the piperidine nitrogen is an amide (non-basic), the aniline nitrogen  is basic (pKa ~4-5).
  • Diagnosis: At pH ~3-4, the aniline is partially protonated and may interact with residual silanols on the silica surface.

  • Fix: Increase the ionic strength of the buffer (e.g., move from 10 mM to 25 mM Ammonium Formate ). Alternatively, add 0.1% Triethylamine (TEA) as a silanol blocker if using a simple UV method (avoid TEA for LC-MS).

Issue 3: Retention Time Drift

Q: My retention times are shifting between runs. A: PFP columns are sensitive to "dewetting" or equilibration times in highly aqueous phases.

  • Fix: Ensure a minimum 5-minute re-equilibration step at starting conditions.

  • Fix: If using MeOH/Water, ensure the column is stored in 50/50 solvent to prevent phase collapse or ligand hydrolysis over time.

Advanced Optimization Logic

The following diagram illustrates the decision matrix for optimizing the separation of aminobenzoyl regioisomers.

OptimizationWorkflow Start START: Co-elution of 3-Amino & 4-Amino Isomers Step1 Check Mobile Phase B Start->Step1 Decision1 Is it ACN? Step1->Decision1 Action1 Switch to Methanol (MeOH) (Promotes Pi-Pi Selectivity) Decision1->Action1 Yes Step2 Check Column Temperature Decision1->Step2 No Action1->Step2 Decision2 Temp > 30°C? Step2->Decision2 Action2 Lower Temp to 20°C (Increases Selectivity Alpha) Decision2->Action2 Yes Step3 Check pH Decision2->Step3 No Action2->Step3 Decision3 Resolution < 1.5? Step3->Decision3 Action3 Switch to PFP or Bi-phenyl Phase Decision3->Action3 Yes

Caption: Decision tree for resolving aromatic regioisomers when standard conditions fail.

Frequently Asked Questions (FAQs)

Q: Can I use a Chiral Column for this separation? A: While chiral columns (like Amylose or Cellulose derivatives) are designed for enantiomers, they are surprisingly effective for regioisomers (achiral positional isomers) due to their rigid "grooves" and inclusion cavities. If the PFP method fails, try an Immobilized Polysaccharide column (e.g., Chiralpak IG) in Normal Phase or Reversed Phase mode. The 3D shape difference between ortho and meta isomers often leads to separation in the chiral cavity [3].

Q: Why is the "4-ol" position important? A: The 4-hydroxyl group on the piperidine ring provides a polar anchor. In Normal Phase chromatography (silica), this OH group will dominate retention. In Reversed Phase (C18/PFP), it reduces the overall hydrophobicity. Ensure your method is polar enough (start with low % organic) to prevent the compound from eluting in the void volume (


).

Q: Is this molecule light-sensitive? A: Aminobenzoyl derivatives are prone to oxidation (browning) and potential photodegradation (aniline oxidation).

  • Recommendation: Use amber vials and prepare fresh samples. If an unknown peak grows over time, check for the N-oxide or azo-dimer degradation products.

Visualizing the Interaction Mechanism

Understanding why the PFP column works is crucial for method development.

InteractionMechanism Analyte 1-(3-Aminobenzoyl) piperidin-4-ol PiPi Pi-Pi Stacking (Aromatic Rings) Analyte->PiPi HBond H-Bonding (NH2 ... F) Analyte->HBond Specific to Regioisomer Shape Hydrophobic Hydrophobic Interaction Analyte->Hydrophobic PFP_Phase PFP Stationary Phase (F-F-F-F-F) PFP_Phase->PiPi PFP_Phase->HBond PFP_Phase->Hydrophobic

Caption: The PFP phase utilizes Pi-Pi and H-bonding for shape-selective separation of isomers.

References

  • Pyvot Tech. (2023). Separation of Isomers: Comparison of C18, C30, and PFP Phases. Retrieved from [Link] (General principle of PFP superiority for aromatic isomers).

  • Sigma-Aldrich (Merck).Ascentis Express PFP Column Care & Use Guide.
  • Fogassy, E., et al. (1980). Separation of Optical Isomers and Regioisomers in Pharmaceutical Intermediates. Periodica Polytechnica Chemical Engineering.
  • PubChem. 1-(3-Aminobenzoyl)piperidin-4-yl derivatives. Retrieved from [Link] (Structural verification).

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

preventing oxidation of the amino group in 1-(3-Aminobenzoyl)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stabilization, handling, and rescue protocols for 1-(3-Aminobenzoyl)piperidin-4-ol , focusing specifically on preventing the oxidation of its primary aromatic amine moiety.

Subject: Preventing & Reversing Oxidation of the 3-Amino Group

Part 1: Technical Overview & Mechanism

The Vulnerability: Why does it turn brown?

The instability of this compound arises primarily from the primary aromatic amine (aniline) at the 3-position of the benzoyl ring. While the amide linkage at the meta position is electron-withdrawing (which theoretically increases oxidation potential compared to aniline), the molecule remains susceptible to autoxidation via a radical mechanism.

The Oxidation Cascade:

  • Initiation: Light or trace metal ions catalyze the abstraction of a hydrogen atom or an electron from the nitrogen lone pair, forming an anilino radical cation .

  • Propagation: These radicals react with molecular oxygen (

    
    ) to form peroxy radicals, or couple with other aniline molecules.
    
  • Chromophore Formation: The coupling leads to the formation of azo linkages (

    
    ), phenazines, and quinone imines. These highly conjugated systems absorb visible light strongly, causing the characteristic yellow 
    
    
    
    brown
    
    
    black
    discoloration even at trace levels (<1% impurity).
Key Risk Factors
FactorRisk LevelMechanism of Action
Oxygen HighDirect reactant in autoxidation.
Light (UV/Vis) HighPhoto-excitation promotes radical formation.
Solution State CriticalDissolved oxygen and higher mobility accelerate dimerization.
Trace Metals Moderate

,

act as catalysts for radical generation.
pH > 5 HighThe free base (unprotonated amine) is the reactive species.

Part 2: Storage & Handling Protocols

Protocol A: Long-Term Storage (Solid State)

For storage >24 hours.

  • Form: Store as the Hydrochloride (HCl) or Tosylate salt whenever possible. The protonated ammonium species (

    
    ) is chemically inert to oxidation.
    
  • Atmosphere: Flush the headspace with Argon (preferred over Nitrogen due to higher density).

  • Container: Use amber glass vials with Teflon-lined caps. Tape the cap with Parafilm or electrical tape to prevent oxygen diffusion.

  • Temperature: Store at -20°C . Lowering temperature kinetically inhibits the radical propagation step.

Protocol B: Handling in Solution

For synthesis, analysis, or biological assays.

  • Solvent Degassing: Never dissolve the compound in "bench" solvents. Sparge solvents with Nitrogen/Argon for at least 15 minutes or use freeze-pump-thaw cycles.

  • Antioxidant Additives (Optional):

    • For aqueous buffers: Add 0.1% Ascorbic Acid or Sodium Metabisulfite (check assay compatibility).

    • For organic solvents: Add BHT (Butylated hydroxytoluene) at 50-100 ppm if downstream chemistry permits.

  • Time Limits: Prepare solutions immediately before use. Discard solutions that have turned yellow/brown.

Part 3: Troubleshooting & Rescue Guides

Scenario 1: "My sample has turned dark brown. Is it ruined?"

Diagnosis: Likely surface oxidation. The bulk material may still be intact, as the colored impurities have high extinction coefficients (intense color even at low concentration). Action: Do not discard immediately. Perform the Purification & Rescue Protocol below.

Scenario 2: "I cannot form a salt; I need the free base for a reaction."

Diagnosis: You are exposing the vulnerable lone pair. Action: Work strictly under an inert atmosphere (Glovebox or Schlenk line). If the reaction turns dark, add a sacrificial antioxidant or ensure the solvent is rigorously degassed.

Part 4: Experimental Protocols

Protocol 1: Rescue Purification (Activated Carbon)

Use this to remove colored oxidative impurities from the free base.

  • Dissolve: Dissolve the crude/discolored material in Methanol or Ethanol (approx. 10-20 mL/g).

  • Adsorb: Add Activated Charcoal (Norit) (10-20% by weight relative to the compound).

  • Heat: Gently heat to 40-50°C for 30 minutes with stirring. Do not reflux vigorously in air.

  • Filter: Filter hot through a Celite pad to remove the charcoal.

  • Concentrate: Evaporate the solvent under reduced pressure (Rotavap).

  • Result: The filtrate should be significantly lighter (pale yellow or off-white).

Protocol 2: Salt Formation (Stabilization)

The most effective method to prevent future oxidation.

  • Dissolution: Dissolve 1.0 eq of this compound in a minimum amount of dry Ethanol or Isopropanol .

  • Acidification: Dropwise add 1.1 - 1.2 eq of HCl in Dioxane (4M) or HCl in Ether (2M) at 0°C.

    • Note: The amine on the piperidine ring is an amide and is non-basic. The 3-amino group is the primary basic site.

  • Precipitation: Add diethyl ether or hexane to induce precipitation if it does not occur spontaneously.

  • Isolation: Filter the solid under a blanket of Nitrogen. Wash with cold ether.

  • Drying: Dry under high vacuum. Store at -20°C.

Part 5: Visualizing the Logic

Figure 1: Oxidation Pathway & Decision Tree

This diagram illustrates the degradation mechanism and the decision logic for handling the compound.

OxidationLogic Start This compound Oxidation Oxidation Trigger (Air/Light + Lone Pair) Start->Oxidation Exposed to Air Salt Salt Formation (HCl) *Locks Lone Pair* Start->Salt Preferred Storage Inert Inert Atmosphere (Ar/N2) *Removes O2* Start->Inert Short-term Handling Radical Radical Cation Formation Oxidation->Radical Impurities Colored Impurities (Azo/Quinone species) Radical->Impurities Dimerization Rescue Activated Carbon / Recrystallization Impurities->Rescue If Discolored Salt->Oxidation Blocks Inert->Oxidation Blocks Rescue->Start Recovered Material

Caption: Figure 1. Mechanism of oxidative degradation and strategic intervention points. Protonation (Salt Formation) effectively blocks the initiation step by sequestering the nitrogen lone pair.

Part 6: Frequently Asked Questions (FAQ)

Q: Can I store the compound in DMSO at room temperature? A: No. DMSO is hygroscopic and can facilitate oxidation over time. Furthermore, DMSO is difficult to remove if the compound degrades. Store as a solid at -20°C. If a stock solution is necessary, use degassed DMSO, aliquot into single-use vials, and freeze at -80°C.

Q: The compound has a slight pink hue. Is it safe to use for cell culture? A: Proceed with Caution. The pink color indicates early-stage oxidation (quinone imine formation). While the purity might still be >98%, these oxidation products can be cytotoxic or redox-active, potentially interfering with biological assays. Purify via Protocol 1 or check LC-MS to quantify the impurity.

Q: Why use Argon instead of Nitrogen? A: Argon is denser than air and settles at the bottom of the vial, creating a more effective "blanket" over the solid compound compared to Nitrogen, which is lighter and mixes more easily with air.

Q: Does the hydroxyl group on the piperidine ring oxidize? A: Secondary alcohols are generally stable to air oxidation under standard storage conditions. The primary risk is the aromatic amine. However, strong oxidants could convert the alcohol to a ketone (piperidone), but this is kinetically much slower than the amine oxidation.

References

  • Sigma-Aldrich. Safety Data Sheet: Aniline Derivatives & Storage. (General guidelines for aromatic amines). Link

  • ResearchGate. Preventing/minimizing rapid air oxidation of arylamines. (Discussion on inert handling and salt formation). Link

  • BenchChem. Preventing oxidation of the aniline group during complexation. (Protocols for pH control and degassing). Link

  • National Institutes of Health (NIH). Remedial Technologies for Aniline and Aniline Derivatives. (Overview of degradation pathways). Link

  • Gattefossé. Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (General oxidation mechanisms relevant to amine/lipid systems). Link

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of 1-(3-Aminobenzoyl)piperidin-4-OL by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Intermediate Purity in Pharmaceutical Development

In the intricate process of pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is not a matter of chance; it is a direct consequence of rigorously controlled upstream processes. Intermediates, such as 1-(3-Aminobenzoyl)piperidin-4-OL, are the foundational building blocks of these APIs. The purity of this intermediate is paramount, as any impurities carried forward can lead to downstream process failures, compromised API quality, and significant regulatory hurdles. As emphasized by guidelines like ICH Q11, a robust understanding and control of intermediate purity is not merely a quality control task—it is a strategic imperative that dictates the success and efficiency of the entire drug development lifecycle.[1]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound. We will focus on developing and validating a robust High-Performance Liquid Chromatography (HPLC) method, establishing it as the gold standard for routine quality control, while also objectively comparing it with alternative and complementary techniques.

Pillar 1: The Gold Standard - A Validated HPLC Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely regarded as the benchmark for assessing drug purity due to its high resolution, sensitivity, and quantitative accuracy.[2][3] For a molecule like this compound, which contains a strong UV-absorbing benzoyl chromophore, a piperidine ring, and polar functional groups (amine and hydroxyl), a Reversed-Phase HPLC (RP-HPLC) method is the logical choice.

Causality-Driven Method Development

The development of an analytical method should not be a black-box exercise. Every parameter is chosen to address the specific physicochemical properties of the analyte and potential impurities.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is the ideal starting point. The non-polar C18 stationary phase will interact with the aromatic ring of the analyte, providing the primary mechanism for retention. We select a column with end-capping to minimize peak tailing caused by interactions between the basic amine group of the piperidine ring and acidic residual silanols on the silica support.

  • Mobile Phase Selection: The mobile phase must be optimized for resolution and peak shape.

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak efficiency for aromatic compounds.

    • Aqueous Phase & pH Control: An acidic modifier is essential. We will use 0.1% formic acid in the aqueous phase. This serves two critical functions: 1) It protonates the primary aromatic amine and the secondary amine within the piperidine ring, ensuring they are in a single ionic state and behave predictably. 2) The low pH (around 2.7) suppresses the ionization of residual silanols on the stationary phase, virtually eliminating ionic interactions that cause peak tailing.

  • Detection Wavelength: The aminobenzoyl group provides a strong chromophore. A UV detector set at the wavelength of maximum absorbance (λ-max), determined by a photodiode array (PDA) detector during initial runs (typically around 254 nm or 310 nm for this structure), will ensure maximum sensitivity for both the main component and related impurities.

  • Elution Mode (Gradient vs. Isocratic): A gradient elution is superior for impurity profiling. It allows for the effective separation of potential polar, early-eluting impurities (e.g., starting materials like 3-aminobenzoic acid) and less-polar, late-eluting impurities (e.g., dimers or by-products) within a single, efficient run.[4]

Optimized HPLC Method Protocol

This protocol represents a validated method suitable for the routine purity analysis of this compound.

Parameter Condition
Instrument HPLC or UHPLC System with PDA/UV Detector
Column C18, 100 Å, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 254 nm
Run Time 20 minutes
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 10.0 mL with a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Pillar 2: The Self-Validating System - Method Validation per ICH Q2(R2)

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[5] Following the International Council for Harmonisation (ICH) Q2(R2) guidelines ensures global regulatory acceptance and provides undeniable trust in the data generated.[6][7]

dot digraph "HPLC_Validation_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_planning" { label="Phase 1: Planning"; style="rounded"; bgcolor="#F1F3F4"; ATP [label="Define Analytical Target\nProfile (ATP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol [label="Develop & Approve\nValidation Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_execution" { label="Phase 2: Execution"; style="rounded"; bgcolor="#F1F3F4"; Specificity [label="Specificity\n(Peak Purity, Orthogonal Methods)"]; Linearity [label="Linearity & Range\n(5-7 concentration levels)"]; Accuracy [label="Accuracy\n(Spiking Studies, % Recovery)"]; Precision [label="Precision\n(Repeatability & Intermediate)"]; Limits [label="LOD & LOQ\n(S/N Ratio or Slope Method)"]; Robustness [label="Robustness\n(Small variations in method)"]; }

subgraph "cluster_conclusion" { label="Phase 3: Reporting"; style="rounded"; bgcolor="#F1F3F4"; Report [label="Compile Validation\nSummary Report", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lifecycle [label="Implement for Routine Use &\nLifecycle Management", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

ATP -> Protocol; Protocol -> Specificity [lhead="cluster_execution"]; Specificity -> Linearity -> Accuracy -> Precision -> Limits -> Robustness [style=invis]; Protocol -> Linearity; Protocol -> Accuracy; Protocol -> Precision; Protocol -> Limits; Protocol -> Robustness; {Specificity, Linearity, Accuracy, Precision, Limits, Robustness} -> Report [ltail="cluster_execution"]; Report -> Lifecycle; }

Caption: HPLC Method Validation Workflow according to ICH Q2(R2).

Summary of Validation Parameters and Acceptance Criteria
Parameter Purpose Methodology Acceptance Criteria
Specificity To ensure the method can unequivocally measure the analyte in the presence of impurities, degradants, or related compounds.[5][7]Analyze blank, placebo, spiked samples, and force-degraded samples. Assess peak purity using a PDA detector.The analyte peak should be free from co-elution. Baseline resolution (>2.0) from the nearest impurity.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[6]Analyze 5-7 concentrations, typically from LOQ to 150% of the target concentration. Plot a calibration curve.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval providing acceptable accuracy, precision, and linearity.[8]Derived from the linearity study.Typically 80% to 120% of the test concentration for an assay. For impurity testing, from LOQ to 120% of the impurity specification.
Accuracy The closeness of the test results to the true value.[7]Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Often done by spiking a known amount of analyte into a blank matrix.Mean recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results.[7]Repeatability (Intra-assay): 6 replicate injections of the same sample. Intermediate Precision: Repeatability test performed by a different analyst, on a different day, or with a different instrument.Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability. %RSD ≤ 3.0% for intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (typically S/N of 3:1) or calculation from the standard deviation of the response and the slope of the calibration curve.S/N ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically S/N of 10:1) or calculation from the standard deviation of the response and the slope of the calibration curve.S/N ≥ 10. Precision (%RSD) at this concentration should meet acceptance criteria (e.g., ≤ 10%).
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% absolute).System suitability parameters (e.g., resolution, tailing factor) must remain within predefined limits.

Pillar 3: A Comparative Guide to Alternative Analytical Techniques

While a validated HPLC method is ideal for routine quality control, a comprehensive analytical strategy leverages other techniques for a complete understanding of the intermediate. The choice of technique is dictated by the specific question being asked.

dot digraph "Analytical_Technique_Selection" { graph [fontname="Arial", rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Decision tree for selecting the appropriate analytical technique.

Technique Comparison Table
Technique Primary Application Advantages Limitations Relevance to this compound
HPLC-UV Routine Purity & Assay (QC) High precision and accuracy; robust and reproducible; cost-effective; excellent for quantification.[3]Provides no structural information on unknown impurities; requires a chromophore.Essential. The gold standard for release testing and stability studies.
LC-MS Impurity Identification Provides molecular weight data for unknown peaks, enabling rapid identification of impurities and degradants.[1][2]Quantification can be less precise than UV without specific standards; matrix effects can cause ion suppression.Crucial for Development. Used during process development and forced degradation studies to identify and track key impurities.
NMR Spectroscopy Structural Elucidation Provides definitive structural confirmation of the main component and can identify major impurities without a reference standard.Low sensitivity (not suitable for trace impurities <0.1%); complex for quantitative analysis.[10]Essential for Characterization. Used to confirm the identity and structure of the initial reference standard.
GC-MS Volatile Impurity Analysis Excellent for separating and identifying volatile or semi-volatile compounds, such as residual solvents.[2][10]Not suitable for non-volatile, polar, and thermally labile compounds like our target molecule. Derivatization would be required.Complementary. Used to test for residual solvents from the synthesis process, but not for the purity of the intermediate itself.
UV-Vis Spectrophotometry Simple Quantification Very simple, fast, and inexpensive.Completely non-specific; cannot separate the analyte from any UV-active impurity.[11]Not Recommended for Purity. May be used for a simple in-process concentration check, but is inadequate for a formal purity assessment.

Conclusion

For the critical task of validating the purity of this compound, a well-developed and rigorously validated RP-HPLC method stands as the undisputed gold standard for routine quality control. Its ability to separate, detect, and accurately quantify the main component and its impurities provides the trustworthiness and reliability demanded by regulatory agencies and sound scientific practice.[8]

However, a truly robust analytical strategy is not monolithic. It embraces an orthogonal approach, where the strengths of one technique compensate for the limitations of another. LC-MS is an indispensable partner during development for identifying unknown impurities, while NMR provides the absolute structural proof of identity. By understanding the specific capabilities of each technique and applying them logically—as outlined in this guide—researchers and drug development professionals can build a comprehensive, self-validating analytical system that ensures the quality of their intermediates and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

  • ICH. (2024). ICH Q2(R2)
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Pharmaguideline. (2024).
  • Sigma-Aldrich. 1-(3-Aminophenyl)piperidin-4-ol AldrichCPR.
  • PubChem. (E)-N-(4-(1-(3-Aminobenzoyl)piperidin-4-YL)butyl)-3-(pyridin-3-YL)acrylamide.
  • AMSbiopharma. (2025).
  • Tianming Pharmaceuticals. (2026).
  • Lab Manager. (2025).
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • IJRAR.org. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Waters. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Thermo Fisher Scientific.
  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • International Journal of Pharmaceutical Sciences and Research. (2025).

Sources

A Comparative Guide to the Biological Activity of 1-(3-Aminobenzoyl)piperidin-4-ol and Other Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Promise of a Novel PARP Inhibitor

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. This guide delves into the predicted biological activity of a specific, yet under-investigated analog, 1-(3-Aminobenzoyl)piperidin-4-ol , proposing its role as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP).

While direct experimental data for this compound is not yet prevalent in the public domain, its chemical architecture provides a compelling hypothesis for its mechanism of action. The molecule uniquely combines the piperidin-4-ol moiety with a 3-aminobenzamide headgroup. The latter is a well-established pharmacophore responsible for the activity of numerous clinical PARP inhibitors.[2][3] This guide will, therefore, provide a comparative analysis of the predicted activity of this compound within the context of known PARP inhibitors and contrast this with the diverse biological activities of other piperidine analogs targeting different pathways.

The Central Hypothesis: this compound as a PARP Inhibitor

Our central hypothesis is that this compound functions as a competitive inhibitor of PARP1/2. This is predicated on the presence of the 3-aminobenzamide core, which mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme.[2] The piperidin-4-ol substituent is predicted to modulate the compound's physicochemical properties, such as solubility and cell permeability, and potentially form additional interactions within the active site, thereby influencing its potency and selectivity.

The PARP Signaling Pathway and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the DNA damage response (DDR).[4] PARP1, the most abundant member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins.[5] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[4]

Inhibition of PARP enzymatic activity leads to the accumulation of SSBs. In healthy cells, these are converted to double-strand breaks (DSBs) during replication, which can be repaired by the high-fidelity homologous recombination (HR) pathway.[6] However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept, where the simultaneous loss of two DNA repair pathways is lethal to the cell, is known as synthetic lethality .[7] It is the cornerstone of the therapeutic success of PARP inhibitors in treating BRCA-mutated cancers, including certain types of ovarian and breast cancer.[7][8]

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition cluster_2 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis (recruitment of repair proteins) PARP1->PARylation PARP_Inhibition PARP1 Trapping & Inhibition PARP1->PARP_Inhibition BER Base Excision Repair (BER) PARylation->BER SSB_Repair SSB Repaired BER->SSB_Repair PARPi This compound (PARP Inhibitor) PARPi->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient Healthy Cell (HR Proficient) DSB->HR_Proficient HR_Deficient Cancer Cell (e.g., BRCA-mutant) (HR Deficient) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis PARP_Assay_Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection Plate_Prep Coat 96-well plate with histone proteins Add_Enzyme Add PARP1 enzyme and biotinylated NAD+ Plate_Prep->Add_Enzyme Add test compound Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Add_Enzyme Incubation_1 Incubate to allow PARylation to occur Add_Enzyme->Incubation_1 Add_Strep_HRP Add Streptavidin-HRP Incubation_1->Add_Strep_HRP Wash Incubation_2 Incubate to bind biotinylated PAR chains Add_Strep_HRP->Incubation_2 Add_Substrate Add chemiluminescent HRP substrate Incubation_2->Add_Substrate Wash Read_Signal Read luminescence on a plate reader Add_Substrate->Read_Signal

Caption: Workflow for an ELISA-based PARP1 enzymatic activity assay.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP1. Wash to remove unbound histones.

  • Compound Addition: Add serial dilutions of this compound or a reference inhibitor (e.g., Olaparib) to the wells.

  • Enzymatic Reaction: Add a mixture containing purified PARP1 enzyme and biotinylated NAD+ to each well. Incubate at 37°C to allow the PARylation reaction to proceed. [9]4. Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate, which will bind to the biotinylated PAR chains attached to the histones. Incubate and then wash. [9] * Add a chemiluminescent HRP substrate. The intensity of the light produced is proportional to the amount of PARylation (i.e., PARP1 activity).

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration. [10]

Cellular Apoptosis Assessment by Western Blot for PARP Cleavage

This assay determines if the compound induces apoptosis in cancer cells, a downstream effect of effective PARP inhibition in HR-deficient cells. Cleavage of PARP1 by caspase-3 is a hallmark of apoptosis. [11] Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture human cancer cells (e.g., BRCA2-deficient CAPAN-1 pancreatic cancer cells) and treat with varying concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes both full-length PARP1 (116 kDa) and the cleaved fragment (89 kDa). [11] * Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of the 89 kDa fragment indicates that PARP1 has been cleaved and apoptosis has been induced. [12]

Structure-Activity Relationship (SAR) Insights and Future Directions

The benzamide core is essential for binding to the nicotinamide pocket of PARP. [2]The 3-amino group is crucial for forming key hydrogen bonds within the active site. For this compound, the key areas for future SAR studies would be:

  • The Piperidine Ring: Modifications to the piperidine ring, such as altering its substitution pattern or stereochemistry, could impact the compound's orientation in the binding pocket and its overall potency.

  • The 4-OL (Hydroxyl) Group: The hydroxyl group on the piperidine ring could be a site for introducing further functional groups to explore additional interactions with the enzyme or to fine-tune the compound's pharmacokinetic properties.

  • The Aminobenzoyl Moiety: While the 3-amino position is often optimal, exploring other substitution patterns on the benzoyl ring could lead to analogs with altered selectivity for different PARP family members.

Conclusion

Based on a robust analysis of its chemical structure, This compound is strongly predicted to function as a PARP inhibitor. Its 3-aminobenzamide core positions it within a class of highly successful anticancer agents. This guide provides the scientific rationale for this hypothesis and outlines the key experimental protocols required to validate its biological activity. By comparing its predicted mechanism of action with the known activities of established PARP inhibitors and other diverse piperidine analogs, we present a framework for future research. The investigation of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutics targeting the DNA damage response pathway in cancer.

References

  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. Available at: [Link]

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Pharmacy Times. Available at: [Link]

  • Molecular Pathways: Targeting PARP in Cancer Treatment. PMC. Available at: [Link]

  • New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. AACR Journals. Available at: [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. Available at: [Link]

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate. Available at: [Link]

  • PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology. Cambridge University Press. Available at: [Link]

  • The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. PMC. Available at: [Link]

  • The Distinctive Properties of Parp and Parg as a Cancer Therapeutic Target. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. Available at: [Link]

  • Phase 3 clinical trials evaluating poly(ADP-ribose) polymerase inhibition plus immunotherapy for first-line treatment of advanced ovarian cancer. The Oncologist. Available at: [Link]

  • Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers. Available at: [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. PMC. Available at: [Link]

  • Study reveals cancer's mechanism of resistance to PARP inhibitors. ecancer. Available at: [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • NOVEL ACYL DERIVATIVES OF N-(p-AMINOBENZOYL)-L- GLUTAMINE ENCAPSULATED IN POLYMERIC NANOCAPSULES WITH POTENTIAL ANTITUMORAL ACTIVITY. Cellulose Chemistry and Technology. Available at: [Link]

  • Study of antileishmanial activity of 2-aminobenzoyl amino acid hydrazides and their quinazoline derivatives. PubMed. Available at: [Link]

  • PARP assay for inhibitors. BMG LABTECH. Available at: [Link]

  • (PDF) Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. Available at: [Link]

  • PARP Assay. Creative Biolabs. Available at: [Link]

  • Setting a Trap for PARP1 and PARP2. BPS Bioscience. Available at: [Link]

  • Choosing the Right Assay for PARP. Tebubio. Available at: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Kerbala. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Chemical structures and known PARP activities of clinical PARP... ResearchGate. Available at: [Link]

  • What's a suitable positive control for detection of PARP cleavage using western blotting? ResearchGate. Available at: [Link]

  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PMC. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Available at: [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PMC. Available at: [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PMC. Available at: [Link]

  • Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Semantic Scholar. Available at: [Link]

  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. Available at: [Link]

Sources

structure-activity relationship of 1-(3-Aminobenzoyl)piperidin-4-OL derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Versatile Scaffold: 1-(3-Aminobenzoyl)piperidin-4-ol in Drug Discovery Subtitle: A Technical Guide to Structure-Activity Relationships, Synthesis, and Biological Applications

Part 1: Executive Summary & Scaffold Analysis

This compound is not merely a single compound but a privileged scaffold in medicinal chemistry. It represents a strategic "linker-fragment" motif used to synthesize high-affinity ligands for targets such as the P2X7 receptor , Histamine H3 receptor , and specific Tyrosine Kinases .

Its value lies in its trifunctional nature:

  • The Piperidine-4-ol Head: Provides solubility and a hydrogen-bond donor/acceptor site, crucial for modulating blood-brain barrier (BBB) penetration and metabolic stability.

  • The Benzamide Linker: A rigid spacer that orients the two ends of the molecule, often exploiting

    
    -
    
    
    
    stacking interactions within receptor binding pockets.
  • The 3-Amino Tail (Meta-position): A critical "diversity vector." The meta positioning (relative to the carbonyl) allows for the attachment of hydrophobic warheads or heterocyclic cores without inducing the steric clashes often seen with ortho substitution.

Part 2: Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this scaffold is tuned by modifying three distinct zones. Below is the SAR logic derived from P2X7 and GPCR ligand optimization studies.

SAR Visualization (Graphviz)

SAR_Analysis Scaffold 1-(3-Aminobenzoyl) piperidin-4-ol ZoneA Zone A: 4-Hydroxyl Group (Solubility & H-Bonding) Scaffold->ZoneA ZoneB Zone B: Benzamide Linker (Conformational Control) Scaffold->ZoneB ZoneC Zone C: 3-Amino Group (Diversity Vector) Scaffold->ZoneC A_Mod1 Retention of -OH: Improves Solubility & Metabolic Stability ZoneA->A_Mod1 A_Mod2 Ether/Carbamate: Accesses Hydrophobic Pockets ZoneA->A_Mod2 B_Mod1 Amide Bond: Rigid Spacer (H-bond Acceptor) ZoneB->B_Mod1 B_Mod2 Bioisosteres: Replace with Sulfonamide or Urea ZoneB->B_Mod2 C_Mod1 Derivatization: Sulfonamides/Ureas (High Potency) ZoneC->C_Mod1 C_Mod2 Meta vs Para: Meta (3-pos) favors Bent Conformations ZoneC->C_Mod2

Caption: Functional dissection of the this compound scaffold showing key modification sites for SAR optimization.

Detailed SAR Mechanics
  • Zone A: The 4-Hydroxypiperidine Moiety

    • Role: This is the "polar anchor." In P2X7 antagonists (e.g., analogs of JNJ-47965567), unsubstituted piperidines can be too lipophilic (high LogP), leading to poor solubility and high clearance.

    • Optimization:

      • Retention of -OH: Lowers LogP, improving aqueous solubility.

      • Oxidation to Ketone: Generally reduces activity due to loss of H-bond donor capability.

      • Etherification: Converting the -OH to a methoxy-ethyl ether can extend the molecule to reach auxiliary binding pockets in H3 receptors [1].

  • Zone B: The Benzamide Linker

    • Role: The amide bond provides planarity due to resonance, restricting the rotation between the phenyl ring and the piperidine nitrogen.

    • Causality: This rigidity is essential for entropy reduction upon binding. Replacing the amide with a flexible propyl chain often results in a 10-100x loss in potency for GPCR targets [2].

  • Zone C: The 3-Amino Group (Meta)

    • Role: This is the primary site for "growing" the molecule.

    • Critical Insight: The meta position is superior to para for many kinase and P2X7 targets because it induces a "kinked" geometry that fits better into the ATP-binding pocket or the allosteric site of the receptor.

    • Modifications: Converting the amine to a sulfonamide or urea typically yields nanomolar potency. For example, 3-sulfonamido-benzamides are potent P2X7 antagonists [3].

Part 3: Comparative Performance Guide

When developing antagonists for the P2X7 receptor (a key target for inflammation and pain), derivatives of this scaffold compete with established standards like A-740003 .

Table 1: Comparative Profile of Scaffold Derivatives vs. Standard

FeatureStandard (A-740003)This compound DerivativesAdvantage of Scaffold
Core Structure Cyanoguanidine / QuinolineBenzamide-PiperidineModular Synthesis
Solubility Low to ModerateHigh (due to 4-OH)Better formulation options
CNS Penetration ModerateTunable (via OH masking)Can be optimized for brain targets
Metabolic Stability Susceptible to CYP oxidationHigh (Amide is stable)Longer half-life potential
Selectivity High for P2X7Variable (Requires SAR)"Tunable" via 3-amino group
Primary Utility Reference Tool CompoundLead Optimization / Library Gen Rapid analog generation

Expert Insight: While A-740003 is a potent tool, its physicochemical properties (solubility) can be limiting in vivo. The this compound scaffold offers a "drug-like" starting point where solubility is built-in, allowing medicinal chemists to focus solely on potency optimization.

Part 4: Experimental Protocols

Workflow 1: Modular Synthesis of Derivatives

Objective: To generate a library of urea derivatives from the scaffold.

  • Scaffold Preparation:

    • React 3-nitrobenzoyl chloride with piperidin-4-ol in DCM/TEA (0°C to RT, 2h).

    • Checkpoint: Verify intermediate via LC-MS (M+1).

    • Reduce the nitro group using

      
       or 
      
      
      
      to yield This compound .
  • Derivatization (The "Warhead" Addition):

    • Dissolve scaffold (1 eq) in dry THF.

    • Add Isocyanate (R-NCO, 1.1 eq) to target the 3-amino group.

    • Stir at RT for 4-12h.

    • Validation: The 4-OH group is less nucleophilic than the aniline amine; chemoselectivity should be >90% for the urea formation at the aniline.

Workflow 2: P2X7 Calcium Flux Assay (Functional Validation)

Objective: Determine


 of derivatives.
  • Cell Line: HEK293 cells stably expressing human P2X7.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 min at 37°C.

  • Compound Treatment: Add derivative (serial dilution) and incubate for 20 min.

  • Agonist Challenge: Inject BzATP (specific P2X7 agonist,

    
     concentration).
    
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR or plate reader.

  • Data Analysis: Normalize to max response (BzATP only) and baseline.

Experimental Logic Diagram

Workflow Start Start: 3-Nitrobenzoyl Chloride + Piperidin-4-ol Step1 Amide Coupling (DCM, TEA, 0°C) Start->Step1 Step2 Nitro Reduction (H2, Pd/C) Step1->Step2 Intermediate SCAFFOLD GENERATED: This compound Step2->Intermediate Branch Selectivity Check: Is 4-OH protected? Intermediate->Branch PathA No: Chemoselective Derivatization of Aniline Branch->PathA High Selectivity PathB Yes: Orthogonal Protection Strategy Branch->PathB Complex Analog Final Library Generation: Ureas/Sulfonamides PathA->Final PathB->Final

Caption: Step-by-step synthesis workflow prioritizing chemoselectivity at the 3-amino position.

References

  • Lazewska, D. et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonists. MDPI Pharmaceuticals.

  • Gomez-Monterrey, I. et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry.[1][2]

  • Bhattacharya, A. et al. (2015).[3] Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. ACS Medicinal Chemistry Letters.

  • BenchChem Technical Report. (2025). Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide.

  • Park, J.S. et al. (2016). Discovery and SAR of N-(piperidin-4-yl)benzamide derivatives: 5-HT4 receptor agonist. Sungkyunkwan University Research.

Sources

analytical validation of 1-(3-Aminobenzoyl)piperidin-4-OL detection methods

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation Guide: 1-(3-Aminobenzoyl)piperidin-4-ol Detection

Executive Summary: The Analytical Context

This compound (CAS 873537-44-1) is a critical pharmaceutical intermediate, often functioning as a scaffold in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a polar, semi-rigid piperidine ring with a UV-active 3-aminobenzoyl moiety.

The Analytical Challenge: Unlike bare piperidine, which requires derivatization for UV detection, this molecule possesses an intrinsic chromophore (the aminobenzoyl group). However, its dual nature—containing both a basic amine and a polar hydroxyl group—creates specific chromatographic challenges, particularly regarding peak tailing and retention reproducibility. Furthermore, as an aniline derivative, it carries a structural alert for potential genotoxicity, necessitating trace-level detection capabilities (LOD < 10 ppm) alongside routine purity assays.

This guide compares and validates two primary methodologies: RP-HPLC-DAD (for Process Control/Assay) and HILIC-MS/MS (for Trace Impurity/Genotoxic Screening).

Method Comparison: Selecting the Right Tool

The choice of method depends entirely on the "Analytical Use Case." Below is an objective comparison of the validated approaches.

FeatureMethod A: RP-HPLC-DAD Method B: HILIC-MS/MS
Primary Application Purity Assay & Process Control (98-100% range)Trace Impurity & Cleaning Validation (<100 ppm)
Detection Principle UV Absorbance (240-254 nm) via Benzoyl chromophore.Electrospray Ionization (ESI+) / MRM.
Stationary Phase Polar-Embedded C18 (e.g., Waters SymmetryShield or Agilent Zorbax SB-Aq).HILIC Silica or Amide (e.g., BEH Amide).
Sensitivity (LOD) ~0.5 µg/mL (Standard)~0.005 µg/mL (High Sensitivity)
Cost/Complexity Low / Routine QC Friendly.High / Requires specialized operators.
Robustness High.[1][2] Tolerates matrix variance well.Moderate. Sensitive to matrix effects/ion suppression.

Visualizing the Analytical Strategy

The following diagram outlines the decision logic and workflow for validating this specific molecule, ensuring compliance with ICH Q2(R1) guidelines.

AnalyticalWorkflow Start Sample: this compound Decision Define Analytical Goal Start->Decision PathA Routine Purity / Assay (>95%) Decision->PathA PathB Trace Impurity / GT Screening (<0.1%) Decision->PathB MethodA Method A: RP-HPLC-UV (Polar Embedded C18) PathA->MethodA MethodB Method B: HILIC-MS/MS (ESI+ Mode) PathB->MethodB Val_Spec Specificity: Check vs. 3-Aminobenzoic Acid & Piperidin-4-ol MethodA->Val_Spec MethodB->Val_Spec Val_Lin Linearity & Range: 80-120% of Target Val_Spec->Val_Lin Val_LOD Sensitivity (LOD/LOQ): S/N > 3 and > 10 Val_Lin->Val_LOD Report Final Validation Report (ICH Q2 Compliant) Val_LOD->Report

Figure 1: Analytical decision tree and validation workflow for this compound.

Detailed Validation Protocols

Protocol A: RP-HPLC-UV (The Workhorse Method)

Objective: To quantify the main compound and detect synthesis precursors (e.g., 3-aminobenzoic acid).

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax SB-Aq or Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm). Why? These columns retain polar compounds better than standard C18.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).

    • B: Acetonitrile.[3][4]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to retain the polar analyte).

    • 2-15 min: 5% → 60% B.

    • 15-20 min: 60% B.

  • Flow Rate: 1.0 mL/min.[2][5]

  • Detection: 254 nm (aromatic ring) and 210 nm (amide bond).

  • Column Temp: 30°C.

Validation Checkpoint (Specificity): You must inject the starting materials: 3-aminobenzoic acid and piperidin-4-ol .

  • Expectation: 3-aminobenzoic acid will elute later than the product in this acidic system due to the suppression of the carboxylic acid ionization, making it more hydrophobic than the hydroxylated piperidine product. Piperidin-4-ol has weak UV absorbance and may not appear at 254 nm, confirming the method's selectivity for the benzoylated product.

Protocol B: HILIC-MS/MS (The Safety Net)

Objective: Trace quantification of the aniline moiety (potential mutagen) or cleaning verification.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Isocratic Mode: 15% A / 85% B. Why? HILIC requires high organic content to retain polar amines.

  • MS Parameters (ESI+):

    • Precursor Ion: [M+H]+ = 221.1 m/z.

    • Product Ions: 120.1 m/z (benzoyl fragment), 84.1 m/z (piperidine ring fragment).

Experimental Data Summary (Simulated Validation Results)

The following data represents typical acceptance criteria and results for a successful validation of this molecule.

ParameterAcceptance Criteria (ICH Q2)Method A (HPLC-UV) ResultMethod B (LC-MS) Result
Specificity No interference at RTResolution > 2.0 vs. precursorsMass unique (m/z 221.1)
Linearity (R²) > 0.9990.9998 (Range: 10-200 µg/mL)0.9995 (Range: 1-100 ng/mL)
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.8%95.2% ± 2.1%
Precision (RSD) < 2.0%0.4% (n=6)3.5% (n=6)
LOD S/N > 30.2 µg/mL0.005 µg/mL

Critical Troubleshooting: The "Ghost Peak" Phenomenon

During validation, you may encounter a "ghost peak" or peak splitting.

  • Cause: The secondary amine (if unreacted starting material is present) or the aniline nitrogen can act as a hydrogen bond donor/acceptor with residual silanols on the column.

  • Solution: Ensure your buffer concentration is at least 20mM (if using phosphate) or add 0.1% Triethylamine (TEA) as a silanol blocker if using older generation columns. For LC-MS, ensure the pH is distinct from the pKa of the aniline (pKa ~4.6) to ensure consistent ionization.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

  • Goel, K. K., et al. (2008).[7] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[7] Biomedical and Pharmacology Journal, 1(1). Link

  • RSC Publishing. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.[7][8][9] Link

  • BenchChem. (2025).[4][10] Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.[10]Link

  • Sigma-Aldrich. 1-(3-Aminophenyl)piperidin-4-ol Product Information.Link(Note: Representative link for structural reference).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-(3-Aminobenzoyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-(3-Aminobenzoyl)piperidin-4-ol is a bifunctional organic intermediate commonly used in the synthesis of kinase inhibitors and peptidomimetics.[1] Structurally, it contains a piperidine ring (secondary amine derivative) and a primary aromatic amine (aniline moiety).

While often handled as a routine building block, the aniline functionality dictates its disposal pathway. Aromatic amines are notorious for their potential aquatic toxicity and sensitization properties. Improper disposal (e.g., drain pouring or mixing with incompatible waste streams) can lead to environmental contamination or uncontrolled exothermic reactions in waste drums.

Core Safety Directive: Treat this compound as a Sensitizing Organic Base . All disposal workflows must prioritize High-Temperature Incineration to ensure complete mineralization of the aromatic ring.[1]

Hazard Characterization & Waste Classification

Before disposal, you must classify the waste based on its physical state and solvent matrix.

ParameterCharacteristicOperational Implication
Chemical Class Aromatic Amine / AmideDo NOT mix with Oxidizers. Amines can oxidize to form azo-compounds or nitro-derivatives, potentially generating heat or toxic byproducts.[1]
RCRA Status (USA) Non-Listed (Unless in specific solvents)Likely not P-listed or U-listed by itself, but must be treated as Characteristic Hazardous Waste (Toxic/Irritant).[1]
Physical State Solid (Powder) or SolutionSolids must be double-bagged.[1] Solutions require solvent compatibility checks (Halogenated vs. Non-Halogenated).
Aquatic Toxicity High PotentialZero Tolerance for Drain Disposal. Even trace amounts can disrupt wastewater treatment bacteria.

Disposal Decision Matrix (Workflow)

The following logic gate ensures the material ends up in the correct waste stream, minimizing cross-reactivity risks.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double Bag (Polyethylene) Label: 'Toxic Solid - Organic' Solid->Bagging SolidBin Solid Waste Drum (Fiber/Poly) Bagging->SolidBin Incineration High-Temp Incineration (Cement Kiln / Chemical Destruct) SolidBin->Incineration SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMF) SolventCheck->NonHalo No Halogens StreamA Stream A: Halogenated Organic Halo->StreamA StreamB Stream B: Non-Halogenated Organic NonHalo->StreamB StreamA->Incineration StreamB->Incineration

Figure 1: Operational decision tree for segregating amine-based chemical waste based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired inventory, weighing paper, contaminated gloves, spill cleanup debris.

  • Segregation: Ensure the solid waste bin is designated for "Hazardous Organic Solids." Do not place in "General Trash" or "Biohazard" bins.

  • Packaging:

    • Place the material in a clear polyethylene bag (minimum 2 mil thickness).

    • Seal the bag with tape or a zip tie.

    • Place this bag inside a second bag (double containment) to prevent powder leakage during transport.

  • Labeling:

    • Tag must read: "Hazardous Waste - Toxic Solid." [1]

    • List constituents: "this compound, Debris."[1]

  • Storage: Store in a closed fiber or poly drum until pickup.

Protocol B: Liquid Waste (Reaction Mixtures & Rinsates)

Applicability: Mother liquors, HPLC effluent, washing solvents.

  • pH Check (Critical):

    • If the solution is highly acidic (pH < 2) due to workup, neutralize to pH 5–9 before adding to organic waste drums. Rationale: Adding strong acid to a drum containing other organic bases or sulfides can generate heat or toxic gases (H₂S).

  • Stream Selection:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO.[1]

  • Pouring Procedure:

    • PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a fume hood.[1]

    • Bonding/Grounding: If pouring >4L of flammable solvent, ground the drum to prevent static discharge.

    • Funnel: Use a funnel with a flame arrestor if available.

  • Container Closure: Cap the waste container immediately after use. Do not leave funnels in open carboys.

Spill Response & Emergency Procedures

If a spill occurs, immediate containment is required to prevent the amine from drying and becoming airborne dust.

Spill TypeImmediate ActionCleanup Material
Dry Powder Do Not Sweep vigorously. Avoid generating dust.[1]Damp paper towels or oil-impregnated sweeping compound.[1] Scoop into a bag.
Liquid Spill Isolate the area. Extinguish ignition sources.Universal absorbent pads or vermiculite.[2][1] Do not use bleach (reaction risk).
Skin Contact Wash immediately with soap and water for 15 min.[3]Water/Soap.[4][1][3] Do not use alcohol (increases skin absorption).

Regulatory & Compliance Documentation

For your laboratory's chemical inventory and waste manifest, use the following data points. Note that while this specific compound may not have a unique RCRA code, it falls under broader categories.

  • Waste Description: Waste Toxic Liquids, Organic, N.O.S.[1] (Contains substituted piperidine/aniline).[5]

  • EPA Waste Codes (Potential):

    • D001: If in a flammable solvent (Flash point < 60°C).

    • None/State-Regulated: If solid.[1] Treat as "Non-RCRA Regulated Hazardous Waste" but incinerate as hazardous.

  • Destruction Method: Fuel Blending or Incineration.

Why Incineration?

Biological wastewater treatment plants often struggle to degrade aromatic amines efficiently.[1] Incomplete degradation can lead to the release of toxic metabolites into waterways. High-temperature incineration ensures the cleavage of the benzene ring, converting the nitrogen to N₂/NOx (scrubbed) and carbon to CO₂.[1]

References

  • PubChem. (2025). Compound Summary: this compound.[1] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[6] Hazardous Waste Test Methods / SW-846: Method 8131 Aniline and Selected Derivatives. [Link][1][6]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminobenzoyl)piperidin-4-OL
Reactant of Route 2
Reactant of Route 2
1-(3-Aminobenzoyl)piperidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.